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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(2-pyridylmethylene)-3-quinuclidinone

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-pyridylmethylene)-3-quinuclidinone is a heterocyclic compound featuring a rigid quinuclidinone framework appended with a pyridylmethylene...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-pyridylmethylene)-3-quinuclidinone is a heterocyclic compound featuring a rigid quinuclidinone framework appended with a pyridylmethylene substituent. The quinuclidinone core is a key structural motif in various biologically active molecules and natural products, imparting unique stereochemical properties. The pyridine ring introduces potential for diverse pharmacological interactions, making this compound and its derivatives of significant interest in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-(2-pyridylmethylene)-3-quinuclidinone, offering insights into signal assignments, chemical shift and coupling constant rationale, and the influence of stereochemistry on the spectral features. This document is intended to serve as a comprehensive reference for researchers engaged in the synthesis, characterization, and application of this important class of compounds.

Molecular Structure and Stereochemistry

The structure of 2-(2-pyridylmethylene)-3-quinuclidinone, with the IUPAC name (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, is characterized by a double bond at the 2-position of the quinuclidinone ring. This exocyclic double bond can exist as either the E or Z isomer. The commercially available form is predominantly the Z isomer, as indicated by supplier information[1]. The stereochemistry of this double bond significantly influences the spatial orientation of the pyridine ring relative to the quinuclidinone core, which in turn affects the chemical environment and, consequently, the NMR chemical shifts of nearby protons and carbons.

I. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(2-pyridylmethylene)-3-quinuclidinone is expected to exhibit distinct signals corresponding to the protons of the quinuclidinone framework and the pyridylmethylene moiety. The predicted chemical shifts are influenced by inductive effects, anisotropy, and through-space interactions.

Predicted ¹H NMR Signal Assignments
Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-1'~7.5 - 7.7s-Olefinic proton, deshielded by the adjacent carbonyl group and the pyridine ring.
H-6'~8.5 - 8.7d~4.0 - 5.0Proton on the pyridine ring ortho to the nitrogen, deshielded.
H-4'~7.6 - 7.8dt~7.5 - 8.0, ~1.5 - 2.0Proton on the pyridine ring para to the substituent.
H-5'~7.1 - 7.3t~6.0 - 7.0Proton on the pyridine ring meta to the nitrogen.
H-3'~7.3 - 7.5d~7.5 - 8.0Proton on the pyridine ring ortho to the substituent.
H-4~3.5 - 3.7m-Bridgehead proton.
H-5α, H-5β~1.8 - 2.2m-Diastereotopic methylene protons.
H-6α, H-6β~2.8 - 3.2m-Methylene protons adjacent to the bridgehead nitrogen.
H-7α, H-7β~1.8 - 2.2m-Diastereotopic methylene protons.
H-8α, H-8β~2.8 - 3.2m-Methylene protons adjacent to the bridgehead nitrogen.
Rationale for Signal Assignments
  • Pyridylmethylene Protons (H-1', H-3' to H-6'): The protons of the pyridine ring will appear in the aromatic region of the spectrum. The H-6' proton, being ortho to the electron-withdrawing nitrogen atom, is expected to be the most deshielded[2]. The olefinic proton (H-1') will also be significantly deshielded due to the combined anisotropic effects of the carbonyl group and the aromatic pyridine ring, likely appearing as a singlet.

  • Quinuclidinone Protons (H-4 to H-8): The rigid bicyclic structure of the quinuclidinone core leads to complex splitting patterns. The bridgehead proton (H-4) will likely appear as a multiplet. The methylene protons on the quinuclidinone rings (H-5, H-6, H-7, and H-8) are diastereotopic and will therefore have different chemical shifts and couple to each other, resulting in complex multiplets. Protons on the carbons adjacent to the bridgehead nitrogen (C-6 and C-8) are expected to be deshielded compared to those on C-5 and C-7.

II. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are primarily influenced by their hybridization and the electronegativity of neighboring atoms and functional groups.

Predicted ¹³C NMR Signal Assignments
Carbon LabelPredicted Chemical Shift (ppm)Notes
C-3~200 - 205Carbonyl carbon, highly deshielded.
C-2~135 - 140Quaternary carbon of the double bond attached to the quinuclidinone ring.
C-1'~130 - 135Olefinic carbon bearing a proton.
C-2'~150 - 155Aromatic carbon of the pyridine ring attached to the double bond.
C-6'~148 - 152Aromatic carbon ortho to the nitrogen.
C-4'~135 - 140Aromatic carbon para to the substituent.
C-5'~122 - 126Aromatic carbon meta to the nitrogen.
C-3'~120 - 124Aromatic carbon ortho to the substituent.
C-4~55 - 60Bridgehead carbon.
C-6~45 - 50Carbon adjacent to the bridgehead nitrogen.
C-8~45 - 50Carbon adjacent to the bridgehead nitrogen.
C-5~25 - 30Methylene carbon.
C-7~25 - 30Methylene carbon.
Rationale for Signal Assignments
  • Carbonyl Carbon (C-3): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom.

  • Olefinic and Aromatic Carbons (C-2, C-1', C-2' to C-6'): The sp² hybridized carbons of the double bond and the pyridine ring will appear in the range of 120-155 ppm. The carbon atom of the pyridine ring attached to the exocyclic double bond (C-2') and the carbon ortho to the nitrogen (C-6') are expected to be significantly deshielded[3][4][5][6][7].

  • Quinuclidinone Carbons (C-4 to C-8): The sp³ hybridized carbons of the quinuclidinone framework will appear in the upfield region of the spectrum. The bridgehead carbon (C-4) and the carbons adjacent to the nitrogen (C-6 and C-8) will be more deshielded than the other methylene carbons (C-5 and C-7).

III. Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2-(2-pyridylmethylene)-3-quinuclidinone, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal of the deuterated solvent.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).

    • Number of Scans: 512-2048 scans, or more, as ¹³C is much less sensitive than ¹H.

    • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

IV. Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure with atom numbering and a conceptual workflow for NMR-based structural elucidation.

Figure 1: Molecular structure of 2-(2-pyridylmethylene)-3-quinuclidinone with atom numbering.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Correlations HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Assignments Signal Assignments H1_NMR->Assignments C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Assignments COSY->Assignments HSQC->Assignments ¹J(C,H) Correlations HMBC->Assignments ⁿJ(C,H) Correlations Structure Final Structure Confirmation Assignments->Structure

Figure 2: Workflow for NMR-based structural elucidation of 2-(2-pyridylmethylene)-3-quinuclidinone.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of 2-(2-pyridylmethylene)-3-quinuclidinone. By combining data from closely related structural analogues and fundamental NMR principles, we have presented a detailed prediction of the chemical shifts and coupling patterns for this molecule. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data, which is essential for unambiguous structural verification. The insights and data presented herein will be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery, facilitating the characterization and further development of this and related compounds.

References

  • Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2619-2623. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. [Link]

  • Jenisov, A. Y., Mamatyuk, V. I., & Shkurko, O. P. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Chemistry of Heterocyclic Compounds, 20(9), 1035-1038. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Ho, T. L. (2007). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. PMC. [Link]

  • Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]

  • PubChem. 2-Vinylpyridine. [Link]

Sources

Exploratory

Physical and chemical properties of 2-(2-pyridylmethylene)-3-quinuclidinone

An in-depth technical analysis of 2-(2-pyridylmethylene)-3-quinuclidinone requires a fundamental understanding of its bicyclic architecture, electronic distribution, and stereochemical dynamics. As a rigidified alkaloid...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-(2-pyridylmethylene)-3-quinuclidinone requires a fundamental understanding of its bicyclic architecture, electronic distribution, and stereochemical dynamics. As a rigidified alkaloid derivative, this compound serves as a critical pharmacophore in neuropharmacology and a versatile intermediate in complex synthetic workflows.

This whitepaper synthesizes the physicochemical profiling, mechanistic reactivity, and self-validating synthetic protocols for 2-(2-pyridylmethylene)-3-quinuclidinone, designed for researchers and drug development professionals.

Structural Overview and Molecular Dynamics

The core of 2-(2-pyridylmethylene)-3-quinuclidinone is defined by the fusion of a highly basic, sterically constrained 1-azabicyclo[2.2.2]octane (quinuclidine) ring with an α,β -unsaturated ketone system, terminating in a 2-pyridine ring.

The presence of the exocyclic double bond at the C2 position introduces critical geometric isomerism. Due to severe steric repulsion between the quinuclidine bridgehead protons and the pyridine ring in the (Z)-configuration, the (E)-isomer is overwhelmingly favored thermodynamically. This rigid, planar (E)-geometry is essential for its biological activity, as it locks the distance between the two nitrogen atoms (the quinuclidine basic center and the pyridine hydrogen-bond acceptor) into a precise pharmacophoric vector.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data, emphasizing the functional causality of each property in experimental and biological contexts.

PropertyValueCausality / Functional Relevance
Molecular Formula C₁₃H₁₄N₂ODefines the bicyclic alkaloid core and heteroaromatic ring.
Molar Mass 214.26 g/mol Low molecular weight ensures favorable blood-brain barrier (BBB) penetration.
Quinuclidine pKₐ ~7.2Ensures the bridgehead nitrogen is protonated at physiological pH, a mandatory requirement for cation- π binding in neuroreceptors [1].
Pyridine pKₐ ~5.0Remains unprotonated at pH 7.4; acts exclusively as a localized hydrogen bond acceptor.
Stereochemistry (E)-isomer dominantSteric hindrance in the (Z)-isomer makes the (E)-configuration thermodynamically stable and crystallographically ordered.
Solubility Profile Soluble in DMSO/EtOHThe extended conjugated system limits aqueous solubility; requires organic co-solvents (like DMSO) for stable stock solutions [2].

Chemical Reactivity & Mechanistic Insights

The reactivity of 2-(2-pyridylmethylene)-3-quinuclidinone is dictated by its dual nature as both a di-basic alkaloid and a Michael acceptor.

The Michael Acceptor System: The α -methylene-quinuclidinone motif is highly electrophilic at the exocyclic double bond. However, the electron-withdrawing nature of the adjacent pyridine ring delocalizes the π -electrons, stabilizing the system. This makes the compound a selective Michael acceptor, capable of reacting with strong nucleophiles (such as thiols in biological assays) while remaining stable under standard physiological conditions [3].

Basicity and Nucleophilicity: While the parent quinuclidine is exceptionally basic (pKₐ ~11.0), the introduction of the carbonyl group at the C3 position in the 3-quinuclidinone core drastically reduces the basicity of the conjugate acid to approximately 7.2[1]. The inductive electron-withdrawing effect of the sp² hybridized α -carbon further modulates this, ensuring that the molecule acts as a reversible proton sponge rather than a permanent cation.

Self-Validating Synthesis Protocol

The synthesis of 2-(2-pyridylmethylene)-3-quinuclidinone is achieved via a base-catalyzed aldol condensation. To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating in-process visual and chemical checkpoints to confirm mechanistic progression without requiring immediate spectroscopic analysis [4].

Objective: Synthesize and isolate the pure (E)-isomer of 2-(2-pyridylmethylene)-3-quinuclidinone.

  • Step 1: Substrate Solubilization

    • Action: Suspend 3-quinuclidinone hydrochloride (1.0 eq) in a 3:1 mixture of Methanol and Water.

    • Causality: Water is required to break the ionic lattice of the HCl salt, while methanol solubilizes the incoming organic aldehyde.

    • Validation Checkpoint: The suspension must transition to a completely transparent solution. Persistent turbidity indicates incomplete dissolution of the salt.

  • Step 2: Base-Catalyzed Enolization

    • Action: Add Sodium Hydroxide (2.0 eq) portion-wise at 0°C.

    • Causality: The first equivalent of NaOH neutralizes the HCl salt to liberate the free 3-quinuclidinone base. The second equivalent deprotonates the α -carbon (C2) to generate the reactive enolate. Cooling is critical to prevent premature self-condensation of the enolate.

  • Step 3: Condensation and Dehydration

    • Action: Introduce 2-pyridinecarboxaldehyde (1.1 eq) dropwise. Heat the sealed reaction vessel to 100°C for 2.5 hours.

    • Causality: Elevated thermal energy drives the elimination of water (dehydration) from the intermediate β -hydroxy ketone, forcing the formation of the thermodynamically stable conjugated double bond.

    • Validation Checkpoint: The reaction mixture will definitively shift from colorless to a deep, vibrant yellow/orange. This chromic shift visually validates the formation of the extended conjugated π -system of the arylidene product.

  • Step 4: Stereoselective Isolation

    • Action: Evaporate the methanol under reduced pressure. Extract the aqueous residue with dichloromethane, wash with brine, and dry over MgSO₄. Recrystallize the crude solid from hot ethanol.

    • Causality: The (E)-isomer's planar geometry allows for tight, highly ordered crystal lattice packing. The sterically hindered, non-planar (Z)-isomer cannot pack efficiently and remains dissolved in the cold ethanol mother liquor. Recrystallization inherently purifies the thermodynamic (E)-product.

SynthesisWorkflow A 3-Quinuclidinone Hydrochloride D Aldol Condensation (100°C, 2.5h) A->D B 2-Pyridinecarboxaldehyde B->D C Base Catalyst (NaOH / MeOH-H2O) C->D E Crude Product (E/Z Isomer Mixture) D->E F Recrystallization (Ethanol) E->F G Pure (E)-2-(2-Pyridylmethylene) -3-quinuclidinone F->G

Caption: Workflow for the base-catalyzed aldol condensation synthesis.

Pharmacological Relevance: nAChR Targeting

Compounds featuring the 3-quinuclidinone scaffold linked to a pyridine ring via a methylene bridge are heavily investigated as potent pharmacophores for the α 7 nicotinic acetylcholine receptor (nAChR).

The causality of this binding lies in the spatial arrangement of the molecule. At physiological pH, the quinuclidine nitrogen is protonated, allowing it to act as a cation that inserts deeply into the aromatic "cage" of the nAChR binding site, engaging in strong cation- π interactions with conserved tryptophan residues. Simultaneously, the unprotonated pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the complementary backbone donors of the receptor. The rigid (E)-alkene bridge ensures that these two interaction points are held at the exact optimal distance required to trigger receptor conformational changes, leading to ion channel opening and downstream neuroprotective signaling.

SignalingPathway Ligand 2-(2-Pyridylmethylene) -3-quinuclidinone Receptor α7 nAChR (CNS Target) Ligand->Receptor Agonism IonChannel Ca2+ Influx Receptor->IonChannel Channel Opening Kinase PI3K / Akt Pathway IonChannel->Kinase Intracellular Signaling Outcome Neuroprotection Kinase->Outcome Gene Expression

Caption: Proposed downstream signaling pathway following α7 nAChR activation.

References

  • Title: 3-Quinuclidone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 2-Methylene-3-quinuclidone | C8H11NO | CID 322973 Source: PubChem URL: [Link]

  • Title: Synthèse et fonctionnalisation de nouveaux hétérocycles fusionnés à motif quinuclidine Source: Université d'Orléans URL: [Link]

Foundational

Technical Whitepaper: Physicochemical Profiling and Solubility Determination of 2-(2-pyridylmethylene)-3-quinuclidinone

Executive Summary The compound 2-(2-pyridylmethylene)-3-quinuclidinone is an advanced heterocyclic building block synthesized via the aldol condensation of 3-quinuclidinone and 2-pyridinecarboxaldehyde. Compounds within...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-pyridylmethylene)-3-quinuclidinone is an advanced heterocyclic building block synthesized via the aldol condensation of 3-quinuclidinone and 2-pyridinecarboxaldehyde. Compounds within this structural class are highly valued in drug discovery—often serving as precursors for nicotinic acetylcholine receptor ligands—and as bidentate ligands in organometallic catalysis [[2.10]].

Understanding the solubility profile of this compound in various organic solvents is a critical prerequisite for optimizing downstream synthetic yields, purification workflows, and formulation strategies. This whitepaper provides an authoritative analysis of the structural determinants governing its solvation and establishes a self-validating, step-by-step experimental protocol for determining its thermodynamic solubility.

Structural Determinants of Solvation

The solubility of 2-(2-pyridylmethylene)-3-quinuclidinone is dictated by three distinct structural motifs, each interacting differently with solvent molecules:

  • The Quinuclidine Core: This rigid, bicyclic aliphatic system imparts significant lipophilicity to the molecule. However, the bridgehead tertiary amine is highly basic (typical quinuclidine pKa ~10) [[4.2]]. While the free base is soluble in organic solvents, any protonation will drastically shift its solubility profile toward aqueous media [[4.8]].

  • The Pyridylmethylene Moiety: The pyridine ring introduces aromaticity and acts as a strong hydrogen-bond acceptor (via the sp2 hybridized nitrogen). This enhances solubility in polar protic solvents.

  • The Conjugated Enone: The α,β -unsaturated ketone creates a highly polarizable dipole across the molecule. This strong dipole moment gives the compound an exceptional affinity for polar aprotic solvents.

Solvation Core 2-(2-pyridylmethylene)-3-quinuclidinone Dipole Dipole-Dipole Interactions with Enone & Nitrogens Core->Dipole HBond Hydrogen Bonding (H-bond acceptor) Core->HBond LDF London Dispersion Forces (Limited by high polarity) Core->LDF Aprotic Polar Aprotic Solvents (DCM, DMSO, DMF) High Solubility Protic Polar Protic Solvents (MeOH, EtOH) Moderate-High Solubility NonPolar Non-Polar Solvents (Hexane, Heptane) Low Solubility Dipole->Aprotic HBond->Protic LDF->NonPolar

Caption: Logical relationships governing the solvation of 2-(2-pyridylmethylene)-3-quinuclidinone.

Solubility Profile in Organic Solvents

Based on the physicochemical properties of the quinuclidinone and pyridine functional groups, the compound exhibits highly variable solubility across different solvent classes. Dipole-dipole interactions dominate in solvents like Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO), making them ideal for high-concentration reactions. Conversely, the high crystal lattice energy of the solid cannot be overcome by the weak London dispersion forces present in aliphatic hydrocarbons like hexane.

Quantitative Data Summary

The following table summarizes the expected thermodynamic solubility ranges based on empirical solvent dielectric properties and functional group interactions:

Solvent ClassSpecific SolventDielectric Constant ( ε )Primary Solvation MechanismEstimated Solubility Limit
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong Dipole-Dipole> 100 mg/mL (Very High)
Polar Aprotic Dichloromethane (DCM)8.9Dipole-Dipole, Dispersion> 50 mg/mL (High)
Polar Protic Methanol (MeOH)32.7Hydrogen Bonding (Acceptor)20 - 50 mg/mL (Moderate)
Non-Polar Hexane1.9Weak Dispersion Forces< 1 mg/mL (Very Low)

Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility assays are prone to false positives due to metastable supersaturation. To obtain rigorous physicochemical data, the Shake-Flask Method (originally proposed by Higuchi and Connors and endorsed by the WHO) must be employed to ensure true thermodynamic equilibrium is reached [[4.1],[1]].

G N1 1. Solid Excess Preparation Add excess API to solvent N2 2. Thermal Equilibration Orbital Shaker (25°C, 48-72h) N1->N2 N3 3. Phase Separation Centrifugation & 0.22 µm Filtration N2->N3 N4 4. Analytical Dilution Dilute to linear range N3->N4 N5 5. HPLC-UV Quantification Determine thermodynamic solubility N4->N5

Caption: Workflow of the Shake-Flask Method for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Step 1: Saturation Preparation

  • Action: Accurately weigh approximately 50-100 mg of 2-(2-pyridylmethylene)-3-quinuclidinone into a 5 mL borosilicate glass vial. Add exactly 1.0 mL of the target organic solvent.

  • Causality: Borosilicate glass is mandatory. Unlike polypropylene or Eppendorf tubes, glass prevents the leaching of plasticizers (e.g., phthalates) when exposed to aggressive organic solvents like DCM or Chloroform, which would otherwise contaminate the analytical readout [[4.5]].

Step 2: Thermal Equilibration

  • Action: Seal the vial tightly with a PTFE-lined cap. Secure the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 150 RPM for 48 to 72 hours.

  • Causality: Solubility is highly temperature-dependent. Strict thermal control prevents temperature fluctuations that cause repeated dissolution and precipitation cycles. A minimum of 48 hours is required to overcome the kinetic barrier of dissolution and reach a stable thermodynamic equilibrium [[1]].

Step 3: Phase Separation

  • Action: Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25 °C to pellet the undissolved excess solid. Carefully draw the supernatant using a glass syringe and pass it through a 0.22 µm PTFE syringe filter into a clean analytical vial.

  • Causality: PTFE (Polytetrafluoroethylene) filters are chemically inert to organic solvents. The 0.22 µm pore size is critical to strip away sub-visible colloidal micro-particulates. Failing to filter these particulates will artificially inflate the calculated solubility limit [[4.6]].

Step 4: Analytical Quantification (HPLC-UV)

  • Action: Dilute the filtered saturated solution with the HPLC mobile phase (e.g., 1:100 or 1:1000) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Acetonitrile and Water containing 0.1% Trifluoroacetic acid (TFA).

    • Detection: UV absorbance at ~280-310 nm (capturing the extended conjugation of the pyridylmethylene enone system).

  • Causality: The addition of 0.1% TFA is a critical experimental choice. TFA acts as an ion-pairing agent that suppresses the ionization of the highly basic quinuclidine tertiary amine. Without TFA, the amine interacts with residual silanol groups on the silica stationary phase, resulting in severe peak tailing and inaccurate integration.

Conclusion

The solubility of 2-(2-pyridylmethylene)-3-quinuclidinone is heavily influenced by its polarizable enone and basic heterocyclic nitrogens, resulting in high solubility in polar aprotic and protic solvents, and near-insolubility in aliphatic hydrocarbons. By strictly adhering to the thermodynamically validated shake-flask methodology and utilizing chemically compatible phase-separation techniques, researchers can generate highly reliable solubility profiles necessary for advanced chemical synthesis and pharmaceutical formulation.

References

  • World Health Organization (WHO). Annex 4: The “shake flask” method for solubility determination.
  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? (Higuchi and Connors Method).
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Benchchem. An In-depth Technical Guide to (R)-3-Quinuclidinol: Physicochemical Properties and Applications.
  • Benchchem. Application Note: A Step-by-Step Protocol for Determining Solubility.
  • ExSyn. PRODUCT IN FOCUS - 3-Quinuclidinone Hydrochloride.
  • RSC Publishing. Nitrogen, phosphorus, arsenic, antimony and bismuth (Quinuclidinone Ligands).

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Characterization of 2-(2-Pyridylmethylene)-3-Quinuclidinone at the α7 Nicotinic Acetylcholine Receptor

Executive Summary & Mechanistic Rationale The development of selective α7 nicotinic acetylcholine receptor (nAChR) modulators requires rigorous in vitro assay cascades to define their exact pharmacological profiles. 2-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of selective α7 nicotinic acetylcholine receptor (nAChR) modulators requires rigorous in vitro assay cascades to define their exact pharmacological profiles. 2-(2-pyridylmethylene)-3-quinuclidinone is a conformationally restricted synthetic intermediate and putative ligand, structurally related to the precursors of highly selective α7 nAChR agonists such as TC-5619 [1].

As a Senior Application Scientist, I have designed this protocol guide to move beyond standard procedural lists. The structural logic of 2-(2-pyridylmethylene)-3-quinuclidinone dictates our assay choices: the quinuclidine nitrogen mimics the quaternary ammonium of acetylcholine (ACh), engaging the Trp149 residue in the orthosteric site via cation-π interactions. Meanwhile, the 2-pyridylmethylene moiety projects into the complementary face of the binding pocket. Because compounds in this chemical space frequently exhibit complex pharmacology—ranging from full agonism to "silent agonism" (where the ligand desensitizes the receptor without opening the ion channel) [2]—a multi-tiered, self-validating assay approach is mandatory.

Pathway Ligand 2-(2-Pyridylmethylene) -3-Quinuclidinone Receptor α7 nAChR (Orthosteric Site) Ligand->Receptor Binds Trp149 Channel Ion Channel Opening/Desensitization Receptor->Channel Conformational Shift Calcium Ca2+ Influx Channel->Calcium Permeation (If Active) Signaling Intracellular Signaling Cascades Calcium->Signaling Activates

Figure 1: α7 nAChR activation and calcium signaling pathway induced by quinuclidinone ligands.

Quantitative Data Summary

To provide a baseline for expected results, the table below summarizes the typical pharmacological profile of quinuclidinone-derived α7 ligands compared to standard reference compounds.

Compoundα7 nAChR Binding ( Ki​ , nM)Ca 2+ Flux ( EC50​ , nM)TEVC Emax​ (% of ACh)TEVC + PNU Emax​ (% of ACh)Pharmacological Profile
Acetylcholine (ACh) 1201,500100%>500%Full Agonist
TC-5619 (Reference) 1.01585%N/AFull/Partial Agonist
2-(2-Pyridylmethylene)-3-Quinuclidinone 4.5>10,000<5%450%Silent Agonist

Note: The near-zero Emax​ in standard TEVC combined with a massive current upon PNU-120596 co-application is the hallmark of a silent agonist.

High-Throughput Intracellular Calcium Flux Assay (FLIPR)

Causality & Design

The α7 nAChR possesses a uniquely high fractional calcium permeability compared to other nAChR subtypes. Therefore, measuring intracellular Ca 2+ transients using fluorescent dyes (e.g., Fluo-4 AM) is a highly reliable surrogate for channel activation [3]. However, mammalian cells (like HEK293) poorly traffic homomeric α7 receptors to the plasma membrane. Co-transfection with the RIC-3 chaperone protein is a strict biological requirement to achieve functional surface expression.

Self-Validating Protocol
  • Cell Preparation: Seed HEK293 cells stably expressing human α7 nAChR and RIC-3 at 40,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) dissolved in Assay Buffer (HBSS, 20 mM HEPES, pH 7.4).

    • Expert Insight: You must include 2.5 mM Probenecid in the buffer. Probenecid inhibits organic anion transporters that would otherwise actively pump the Fluo-4 dye out of the cell, destroying your signal-to-noise ratio.

  • Incubation: Incubate for 60 minutes at 37°C, then equilibrate to room temperature for 15 minutes.

  • FLIPR Execution & Internal Validation:

    • Read 1 (Baseline): Record baseline fluorescence for 10 seconds (Ex: 488 nm, Em: 525 nm).

    • Read 2 (Test Compound): Inject 2-(2-pyridylmethylene)-3-quinuclidinone (varying concentrations, 1 nM to 100 µM). Record for 3 minutes.

    • Read 3 (The Validation Step): Inject a sub-maximal concentration of ACh ( EC80​ , ~30 µM) into the same wells.

    • Self-Validation Logic: If the test compound produced no calcium flux in Read 2, Read 3 determines why. If the ACh response in Read 3 is normal, the test compound simply didn't bind. If the ACh response is abolished, the test compound is a silent agonist or antagonist that has occupied and desensitized/blocked the receptor.

High-Fidelity Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

Causality & Design

While FLIPR is excellent for high-throughput screening, it cannot distinguish between a competitive antagonist and a silent agonist (both yield no calcium flux). To resolve this, we use TEVC in Xenopus laevis oocytes. Oocytes allow for robust macroscopic current recordings. To reveal silent agonism, we utilize PNU-120596 , a Type II Positive Allosteric Modulator (PAM). PNU-120596 destabilizes the desensitized state (Ds) of the receptor. If 2-(2-pyridylmethylene)-3-quinuclidinone drives the receptor into the Ds state without opening it, co-applying PNU-120596 will force the channel open, yielding a massive, prolonged current [2].

TEVC_Workflow Oocyte Xenopus Oocyte Prep Express human α7 nAChR Baseline Voltage Clamp Hold at -60 mV Oocyte->Baseline ACh Positive Control Apply 60 µM ACh Baseline->ACh Wash Washout 3-5 min ND96 Buffer ACh->Wash Test Test Compound Apply 30 µM Ligand Test->Wash Record Current Wash->Test PAM Silent Agonist Test Ligand + 10 µM PNU-120596 Wash->PAM Co-application

Figure 2: TEVC experimental workflow for distinguishing classical and silent α7 nAChR agonism.

Self-Validating Protocol
  • Oocyte Preparation: Inject defolliculated stage V-VI Xenopus laevis oocytes with 2-5 ng of human α7 nAChR cRNA. Incubate at 18°C in ND96 buffer for 2-4 days prior to recording.

  • Setup: Impale oocytes with two glass microelectrodes (0.5–2.0 MΩ resistance, filled with 3 M KCl). Voltage clamp the cell at a holding potential of -60 mV.

  • The Validation Sandwich (Recording Sequence):

    • Step A (Viability Control): Perfuse 60 µM ACh for 5 seconds. Record the peak inward current. Wash with ND96 buffer for 3 minutes to allow complete receptor recovery.

    • Step B (Test Agonism): Perfuse 30 µM 2-(2-pyridylmethylene)-3-quinuclidinone for 5 seconds. Record any macroscopic current. Wash for 3 minutes.

    • Step C (Test Silent Agonism): Co-perfuse 30 µM test compound + 10 µM PNU-120596. A slow-onset, massive inward current definitively identifies the compound as a silent agonist.

    • Step D (Recovery Control): Wash for 5 minutes, then re-apply 60 µM ACh.

    • Self-Validation Logic: Step D is critical. If the ACh response in Step D is significantly lower than Step A, the oocyte has degraded or the compound has irreversibly blocked the channel, invalidating the data from Steps B and C.

References

  • Hauser TA, Kucinski A, Jordan KG, et al. "TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia." Biochem Pharmacol. 2009 Oct 1;78(7):803-12.

  • Quadri M, Matera C, Silnović A, et al. "Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists Based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation." ChemMedChem. 2017 Aug 22;12(16):1335-1348.

  • Post-Stila et al. "Design and Synthesis of a New Series of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure–Activity Relationship." Journal of Medicinal Chemistry. 2016.

Technical Notes & Optimization

Troubleshooting

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

Welcome to the Technical Support Center for 2-(2-pyridylmethylene)-3-quinuclidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and pract...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2-pyridylmethylene)-3-quinuclidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting for the stability of this compound in aqueous solutions. As Senior Application Scientists, we understand that compound stability is critical for experimental reproducibility and the successful development of therapeutics. This resource addresses common challenges in a direct question-and-answer format, explains the underlying chemical principles, and provides validated protocols to ensure the integrity of your experiments.

This section addresses fundamental questions regarding the chemical behavior of 2-(2-pyridylmethylene)-3-quinuclidinone in aqueous media.

Q1: What is the primary degradation pathway for 2-(2-pyridylmethylene)-3-quinuclidinone in aqueous solution?

A1: The principal degradation pathway in aqueous solution is the Michael addition of water across the activated exocyclic double bond. The molecule's structure features an α,β-unsaturated ketone system, which acts as a potent Michael acceptor. This process is often reversible and leads to the formation of a more polar, hydrated adduct: 2-(hydroxy(pyridin-2-yl)methyl)-3-quinuclidinone. This reactivity is analogous to the behavior of the parent compound, 2-methylene-3-quinuclidinone, which readily forms water adducts and dimers in aqueous media.[1] While the molecule contains an imine-like C=C-N moiety, the dominant pathway is nucleophilic attack on the carbon-carbon double bond rather than hydrolysis typical of a C=N Schiff base.[2][3]

Diagram 1: Primary Degradation Pathway

Caption: Proposed primary degradation via Michael addition of water.

Q2: How does pH influence the stability of the compound?

A2: The stability of 2-(2-pyridylmethylene)-3-quinuclidinone is highly pH-dependent. Degradation is generally accelerated under both acidic and basic conditions, though the mechanisms differ.

  • Acidic Conditions (pH < 7): In an acidic environment, the tertiary amine of the quinuclidinone ring becomes protonated. This protonation increases the electron-withdrawing nature of the adjacent ketone, further activating the double bond for nucleophilic attack by water. This catalytic effect significantly enhances the rate of Michael addition. The hydrolysis of imines, a related reaction, is also known to be fastest in weakly acidic conditions.[2][3]

  • Neutral Conditions (pH ≈ 7): The compound exhibits moderate stability, but the equilibrium with the water adduct still exists.[1] For experiments requiring prolonged incubation, degradation can still be significant.

  • Basic Conditions (pH > 8): In basic solutions, the degradation can also be accelerated due to the increased concentration of the hydroxide ion (OH⁻), a stronger nucleophile than water, which can directly attack the electrophilic double bond.

Therefore, for maximal stability, solutions should be prepared in a well-buffered system as close to neutral pH as experimentally feasible.[4]

Q3: Is the compound susceptible to photodegradation?

A3: Yes. The presence of the pyridine ring makes the molecule susceptible to photodegradation. Pyridine and its derivatives are known to absorb UV light and can undergo complex photochemical reactions, potentially leading to the formation of N-oxides, ring-opening products, or other photolytic degradants.[5][6] It is imperative to protect solutions from light, especially during long-term storage or prolonged experiments, to prevent the formation of artifacts that could confound results.

Q4: What is the expected thermal stability of the compound?

A4: In its solid, crystalline form, 2-(2-pyridylmethylene)-3-quinuclidinone is generally stable under standard storage conditions (cool and dry).[7] However, in aqueous solution, elevated temperatures will significantly accelerate the rate of hydrolytic degradation (Michael addition).[4][8] As with most chemical reactions, an increase in temperature provides the necessary activation energy for the degradation process to occur more rapidly. Therefore, aqueous stock solutions should be stored at low temperatures (2-8°C for short-term, ≤ -20°C for long-term) and used promptly after preparation.

Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis of an aged solution. What are they?

A5: Unexpected peaks in your chromatogram are almost certainly degradation products. Based on the compound's reactivity, the most likely identities are:

  • The Water Adduct: This will be a more polar compound and thus typically have a shorter retention time on a reverse-phase HPLC column. Its mass will be that of the parent compound +18 Da (the mass of water).

  • Photodegradation Products: If the sample was exposed to light, you might see various photoproducts. These can have a wide range of polarities and masses.

  • Oxidation Products: The nitrogen atoms in the pyridine and quinuclidinone rings are susceptible to oxidation, which would result in N-oxide derivatives (parent mass +16 Da).

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a systematic approach to diagnosing and resolving common stability-related problems encountered during experimentation.

Issue 1: Rapid Loss of Compound Purity in Aqueous Solution

  • Symptom: You observe a significant decrease in the parent compound's peak area in your chromatogram over a short period (minutes to hours), accompanied by the emergence of one or more new, typically more polar, peaks.

  • Primary Cause: Hydrolytic degradation via Michael addition, likely accelerated by suboptimal pH or temperature.

  • Troubleshooting Workflow: Follow the steps outlined in the diagram below to systematically identify and mitigate the cause of instability.

Diagram 2: Troubleshooting Workflow for Compound Instability

start Instability Observed: Rapid Purity Loss in Solution check_ph 1. Analyze Solution pH Is pH acidic (<6) or basic (>8)? start->check_ph ph_yes YES check_ph->ph_yes pH is non-neutral ph_no NO check_ph->ph_no pH is neutral buffer_solution Action: Buffer Solution Prepare fresh solution in a validated buffer at optimal pH (e.g., pH 7.0-7.5). ph_yes->buffer_solution check_temp 2. Evaluate Temperature Are solutions prepared/stored at RT or higher? ph_no->check_temp buffer_solution->check_temp temp_yes YES check_temp->temp_yes Temp > 20°C temp_no NO check_temp->temp_no Temp controlled control_temp Action: Control Temperature Prepare solutions fresh on ice. Store at 2-8°C (short-term) or ≤ -20°C (long-term). Avoid freeze-thaw cycles. temp_yes->control_temp check_solvent 3. Assess Solvent System Is the experiment compatible with a co-solvent? temp_no->check_solvent control_temp->check_solvent solvent_yes YES check_solvent->solvent_yes Co-solvent is an option use_cosolvent Action: Use Co-Solvent Prepare stock in 100% DMSO or ACN. Minimize final aqueous concentration to reduce water activity. solvent_yes->use_cosolvent end Problem Resolved: Stable Solution Achieved use_cosolvent->end

Caption: A step-by-step workflow to troubleshoot compound instability.

Issue 2: Solution Develops a Yellow or Brown Discoloration Over Time

  • Symptom: The initially colorless solution changes color upon storage, even when stored at low temperatures.

  • Primary Cause: Photodegradation and/or oxidation. This is a classic sign of reactions involving the aromatic pyridine ring.[9]

  • Troubleshooting Steps:

    • Protect from Light: Immediately transfer solutions to amber glass vials or wrap clear vials with aluminum foil. Minimize exposure to ambient light during experimental manipulations.

    • Use an Inert Atmosphere: For long-term storage of stock solutions, consider using a solvent that has been de-gassed by sparging with an inert gas like argon or nitrogen. This minimizes dissolved oxygen, reducing the potential for oxidation.

    • Confirm Degradant Identity: Analyze the discolored sample using LC-MS to identify potential photoproducts or N-oxides. This confirms the degradation pathway and validates the corrective actions taken.

Section 3: Experimental Protocol for Stability Assessment

To ensure data integrity, it is crucial to perform a stability study under your specific experimental conditions. This protocol provides a robust framework for assessing the stability of 2-(2-pyridylmethylene)-3-quinuclidinone in aqueous buffers.

Objective: To quantify the degradation of 2-(2-pyridylmethylene)-3-quinuclidinone over time at different pH values and temperatures.

Materials:

  • 2-(2-pyridylmethylene)-3-quinuclidinone solid

  • HPLC-grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)

  • Phosphate buffer (pH 7.4), Acetate buffer (pH 4.5), and Carbonate-bicarbonate buffer (pH 9.0)

  • HPLC system with a C18 column and UV or Mass Spectrometry (MS) detector

  • Temperature-controlled incubator and/or water bath

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO or ACN. This stock will be much more stable than aqueous solutions.

  • Sample Preparation: Dilute the stock solution 1:1000 into each of the three aqueous buffers (pH 4.5, 7.4, and 9.0) to achieve a final concentration of 10 µM. Prepare enough volume for all time points.

  • Incubation: Aliquot the solutions into separate, tightly sealed amber vials for each time point. Incubate the sets of vials at two different temperatures: 25°C (ambient) and 40°C (accelerated).

  • Time Points: Withdraw one vial from each pH/temperature condition at t = 0, 1, 2, 4, 8, and 24 hours.

  • Sample Quenching: Immediately upon removal, either analyze the sample directly or stop the degradation by adding an equal volume of the initial mobile phase and storing at -80°C until analysis.

  • HPLC Analysis: Analyze all samples using a validated, stability-indicating reverse-phase HPLC method. The method should be able to resolve the parent peak from all major degradants.

  • Data Analysis: Calculate the peak area of the parent compound at each time point. Normalize the data by expressing the peak area at each time point as a percentage of the peak area at t=0.

Data Presentation: Representative Stability Data

The following table summarizes the expected outcome of such a study, demonstrating the impact of pH and temperature on stability.

Incubation Time (hours)Condition% Parent Compound Remaining
0 All Conditions100%
8 pH 7.4, 25°C95%
8 pH 4.5, 25°C75%
8 pH 9.0, 25°C88%
8 pH 7.4, 40°C82%
24 pH 7.4, 25°C85%
24 pH 4.5, 25°C40%
24 pH 9.0, 25°C70%
24 pH 7.4, 40°C55%

Note: Data are illustrative and intended to show trends. Actual degradation rates must be determined experimentally.

References

  • Title: Hydrolysis of imines to give ketones (or aldehydes) Source: Master Organic Chemistry URL: [Link]

  • Title: Imines – Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry URL: [Link]

  • Title: Imine Hydrolysis Source: BYJU'S URL: [Link]

  • Title: Imine and Enamine Hydrolysis Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Supramolecular stabilization of a hydrolytically labile imine in acidic water Source: Organic & Biomolecular Chemistry - RSC Publishing URL: [Link]

  • Title: Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands Source: PMC (PubMed Central) URL: [Link]

  • Title: The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) Source: IOPscience URL: [Link]

  • Title: Photolysis and thermolysis of pyridyl carbonyl azide monolayers on single-crystal platinum Source: National Library of Medicine URL: [Link]

  • Title: Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives Source: MDPI URL: [Link]

  • Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: Characterization of a novel 3-quinuclidinone reductase possessing remarkable thermostability Source: PubMed URL: [Link]

  • Title: Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114 Source: PMC (PubMed Central) URL: [Link]

  • Title: ON THE REACTIVITY OF 2-METHYLENE-3-QUINUCLIDINONE IN WATER Source: Molbank URL: [Link]

  • Title: "Drug Stability and factors that affect on the drug stability" Review Source: ResearchGate URL: [Link]

  • Title: An Analytical Method for the Determination of Pyrimethanil and its Metabolite AE F132593 in Soil and Water Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Chemical Stability of Drug Substances: Strategies in Formulation Development Source: ManTech Publications URL: [Link]

  • Title: 4 Factors Influencing the Stability of Medicinal Products Source: QbD Group URL: [Link]

  • Title: 3-Quinuclidinone hydrochloride - Material Safety Data Sheet Source: Cole-Parmer URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Pyridylmethylene Quinuclidinone Synthesis

Welcome to the technical support center for the synthesis of pyridylmethylene quinuclidinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this impo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of pyridylmethylene quinuclidinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and achieve high yields and purity in your reactions.

Overview of the Synthesis

The synthesis of 3-(pyridinylmethylene)quinuclidin-2-ones is most commonly achieved via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 2-quinuclidinone, with a pyridinecarboxaldehyde.[1] The reaction is valued for its efficiency in forming a crucial C-C double bond.

Reaction Mechanism

The reaction proceeds through a well-established pathway:

  • Enolate Formation: A base, typically a mild amine like piperidine or a stronger base like an alkoxide, deprotonates the α-carbon of 2-quinuclidinone, which is acidic due to the adjacent carbonyl group. This forms a reactive enolate intermediate.[2]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyridinecarboxaldehyde. This step forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated, often by the conjugate acid of the base catalyst, to yield a β-hydroxy aldol-type adduct.

  • Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product, the pyridylmethylene quinuclidinone.[3]

Visualization of the Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_intermediate Intermediates cluster_product Product Quinuclidinone 2-Quinuclidinone Enolate Enolate Intermediate Quinuclidinone->Enolate Deprotonation Pyridinecarboxaldehyde Pyridinecarboxaldehyde Aldol_Adduct β-Hydroxy Adduct Pyridinecarboxaldehyde->Aldol_Adduct Base Base (e.g., Piperidine) Base->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Final_Product Pyridylmethylene Quinuclidinone Aldol_Adduct->Final_Product Dehydration (-H₂O)

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis.

Q1: My reaction is not proceeding to completion, and I have a low yield. What are the most common causes?

A: Low conversion is a frequent issue. The primary culprits are often related to the base, solvent, or temperature.

  • Base Strength: The base must be strong enough to deprotonate the 2-quinuclidinone but not so strong that it promotes self-condensation of the aldehyde or other side reactions.[1] If using a mild amine base like piperidine, ensure it is of good quality. For more challenging substrates, a stronger base like sodium ethoxide or potassium tert-butoxide might be necessary.

  • Solvent Purity: The presence of water in the solvent can inhibit the reaction. Ensure you are using anhydrous solvents, especially when employing strong, water-sensitive bases.[4]

  • Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, some may require heating to drive the reaction to completion. Refluxing in a solvent like ethanol or toluene is a common strategy.[4]

Q2: I am observing multiple spots on my TLC plate besides the product and starting materials. What are these impurities?

A: Side product formation can complicate purification and reduce yield. Potential side products include:

  • Michael Adducts: The product, an α,β-unsaturated ketone, can act as a Michael acceptor. A second molecule of the quinuclidinone enolate can add to the product, forming a dimeric impurity.

  • Cannizzaro Reaction Products: If using a strong base and an aldehyde without α-hydrogens (like pyridinecarboxaldehydes), the aldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid.

  • Aldol Self-Condensation: While less common with pyridinecarboxaldehydes, self-condensation of the ketone component can occur if the conditions are too harsh.

Q3: How do I choose the right catalyst or base for my specific substrates?

A: The choice of catalyst is critical and depends on the reactivity of your specific pyridinecarboxaldehyde and the quinuclidinone derivative.

  • For simple, unhindered aldehydes: Mild amine bases like piperidine or pyrrolidine, often with a catalytic amount of acetic acid, are excellent starting points.

  • For electron-deficient aldehydes: These are more electrophilic and react more readily. Mild conditions are usually sufficient.

  • For electron-rich or sterically hindered aldehydes: These may require more forcing conditions. A stronger base (e.g., NaOEt in ethanol) or a Lewis acid catalyst to activate the aldehyde may be beneficial.[5] Some modern methods also employ organocatalysts like quinine under solvent-free conditions.[6]

Q4: My product is difficult to purify. What are the best practices for purification?

A: Purification can be challenging due to the polarity of the pyridine and quinuclidinone moieties.

  • Column Chromatography: This is the most common method. Use a silica gel column. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (by increasing the ethyl acetate percentage and then adding methanol) is often effective.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be a highly effective method to obtain analytically pure material. Common solvent systems include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[7]

  • Acid/Base Extraction: An initial workup using an acid/base extraction can help remove many impurities. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the basic product, pulling it into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with Na2CO3) and extract the pure product back into an organic solvent.

In-Depth Troubleshooting Guide

Use this guide to diagnose and solve specific experimental issues.

Symptom / Observation Potential Cause(s) Suggested Solution(s) & Rationale
Low or No Product Formation 1. Inactive Catalyst/Base: The base may be old or decomposed. 2. Insufficient Temperature: The activation energy for the reaction is not being met. 3. Water Contamination: Water can quench strong bases and inhibit the reaction.1. Use a fresh bottle of the amine base or distill it before use. If using an alkoxide, ensure it was properly stored under an inert atmosphere. 2. Increase the reaction temperature. Monitor the reaction by TLC at room temperature, 50 °C, and then at reflux to find the optimal temperature.[4] 3. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of a Dark Tar-like Substance 1. Reaction Temperature is Too High: This can lead to polymerization or decomposition of starting materials or product. 2. Base is Too Strong: A very strong base can promote unwanted side reactions.[1]1. Run the reaction at a lower temperature. If reflux is necessary, choose a lower-boiling solvent. 2. Switch to a milder base. For example, if you are using potassium tert-butoxide, try switching to piperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Product is Contaminated with Starting Material 1. Incorrect Stoichiometry: An excess of one reactant will remain at the end. 2. Reversible Reaction: The reaction may have reached equilibrium.1. Ensure accurate measurement of starting materials. A slight excess (1.1-1.2 equivalents) of the aldehyde is sometimes used to ensure full conversion of the more valuable quinuclidinone. 2. If using a system that generates water, consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
Low Isolated Yield After Chromatography 1. Product Streaking on Silica: The basic nitrogen of the product can interact strongly with the acidic silica gel, leading to poor separation and loss of material. 2. Product Decomposition on Column: Some compounds are sensitive to the acidic nature of silica gel.1. Deactivate the silica gel by adding 1-2% triethylamine or ammonia to your eluent system. This will cap the acidic sites and improve elution. 2. Consider using neutral or basic alumina for chromatography instead of silica gel.
General Experimental Workflow

Caption: A standard workflow for pyridylmethylene quinuclidinone synthesis.

Optimized Experimental Protocol

This protocol is a general starting point and may require optimization for specific substrates.

Synthesis of 3-(pyridin-4-ylmethylene)quinuclidin-2-one

Materials:

  • 2-Quinuclidinone hydrochloride (1.0 equiv)

  • Pyridine-4-carboxaldehyde (1.1 equiv)

  • Piperidine (0.2 equiv)

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Free-Basing the Starting Material: In a round-bottom flask, dissolve 2-quinuclidinone hydrochloride in a minimal amount of water. Cool the solution in an ice bath and add solid sodium bicarbonate portion-wise until the solution is basic (pH ~8-9) and gas evolution ceases. Extract the aqueous solution with dichloromethane (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free 2-quinuclidinone base.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-quinuclidinone, anhydrous ethanol (to make a ~0.5 M solution), and pyridine-4-carboxaldehyde.

  • Catalyst Addition: Add piperidine to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-quinuclidinone is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify the crude solid by column chromatography on silica gel, using a gradient eluent of 1-10% methanol in dichloromethane containing 1% triethylamine.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the 3-(pyridin-4-ylmethylene)quinuclidin-2-one as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Gong, H., et al. (2009). Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H). Chemical Communications. [Link]

  • Pandey, R., et al. (2022). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Inorganic Chemistry. [Link]

  • ScienceDirect. Base-catalyzed Knoevenagel condensation reaction (synthesis of compound (V)). [Link]

  • Iida, H., et al. (2023). Enhanced Catalysis of Mechano-Chemically Synthesized KMgF₃ Catalysts for the Knoevenagel Condensation. Catalysis Surveys from Asia. [Link]

  • ResearchGate. Insufficient yield of 3-quinuclidinone. [Link]

  • ResearchGate. Catalysts used for Knoevenagel condensation. [Link]

  • Das, K., et al. (2016). The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions. New Journal of Chemistry. [Link]

  • D’Angelo, A., et al. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Physical Chemistry Chemical Physics. [Link]

  • Google Patents. CN105315274A - Process for synthesizing quinuclidine hydrochloride.
  • Katoh, M., et al. (2012). Expression, purification, crystallization and X-ray analysis of 3-quinuclidinone reductase from Agrobacterium tumefaciens. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Organic Syntheses. 3-quinuclidone hydrochloride. [Link]

  • Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(2-pyridylmethylene)-3-quinuclidinone

Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal provides advanced troubleshooting and field-proven methodologies for medicinal chemists and process scientists synthesizing 2-(2-pyridylmeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal provides advanced troubleshooting and field-proven methodologies for medicinal chemists and process scientists synthesizing 2-(2-pyridylmethylene)-3-quinuclidinone. This compound is a critical structural scaffold, closely related to anabaseine and selective α7 nicotinic acetylcholine receptor (nAChR) agonists like GTS-21 (DMXBA)[1].

The synthesis relies on a base-catalyzed aldol condensation between 3-quinuclidinone hydrochloride and 2-pyridinecarboxaldehyde[2]. While mechanistically straightforward, researchers frequently encounter low yields (<50%), tarry byproducts, and poor crystallization recoveries[3]. This guide deconstructs the reaction kinetics, thermodynamic pitfalls, and isolation challenges to provide a self-validating, highly optimized workflow.

Part 1: Mechanistic Workflow & Failure Points

Understanding the reaction pathway is the first step in troubleshooting. The aldol condensation is a reversible equilibrium, and the electrophile (2-pyridinecarboxaldehyde) is highly sensitive to harsh basic conditions.

ReactionPathway Q 3-Quinuclidinone HCl (Starting Material) Base Base (NaOH) Deprotonation Q->Base + Base Enolate Quinuclidinone Enolate (Reactive Intermediate) Base->Enolate - H2O, - NaCl Aldol Aldol Intermediate (beta-hydroxy ketone) Enolate->Aldol + Aldehyde Aldehyde 2-Pyridinecarboxaldehyde (Electrophile) Aldehyde->Aldol Side1 Aldehyde Degradation (Oligomerization) Aldehyde->Side1 Excess Base / Temp > 60°C Product 2-(2-pyridylmethylene)- 3-quinuclidinone Aldol->Product Dehydration (50°C) Side2 E-isomer Formation (Purification Loss) Aldol->Side2 Prolonged Heating

Mechanistic pathway of the aldol condensation highlighting critical thermodynamic failure points.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is my conversion stalling at 50-60% despite extended reaction times? A: This is an equilibrium limit. Because water is a byproduct of the dehydration step, running the reaction in highly aqueous solvents without precipitating the product shifts the equilibrium backward. Solution: You must drive the reaction via Le Chatelier's principle. Concentrate the reaction mixture to remove ethanol and precipitate the product in cold water[4].

Q: I am observing a dark, tarry reaction mixture and multiple spots on TLC. What causes this? A: 2-Pyridinecarboxaldehyde is prone to base-catalyzed degradation (e.g., Cannizzaro-type disproportionation or oligomerization) at high temperatures. If you add solid base pellets directly to a hot mixture, the aldehyde degrades before the quinuclidinone enolate can fully react. Solution: Scale-up campaigns have demonstrated that switching from solid sodium hydroxide pellets at 80 °C to aqueous ethanolic sodium hydroxide at 50 °C significantly improves reaction efficiency and limits degradation[3].

Q: My crude yield is high, but the isolated yield after recrystallization is abysmal. Why? A: You are likely losing product due to E/Z isomerization. The aldol condensation yields predominantly the Z-isomer (thermodynamically favored). However, prolonged heating (>4 hours) or exposure to light can increase the E-isomer fraction. The E-isomer has different solubility profiles and is often lost in the mother liquor during recrystallization.

Q: How critical is the choice of base and its stoichiometry? A: Extremely critical. 3-Quinuclidinone is supplied as a hydrochloride salt to prevent self-condensation. You must use exactly 1.0 equivalent of base (e.g., NaOH) to neutralize the HCl, plus an additional 0.4–0.5 equivalents to catalyze the aldol condensation. Under-dosing the base is the primary cause of non-starting reactions.

Part 3: Quantitative Troubleshooting Matrix

Use this data-driven matrix to diagnose and correct specific yield-limiting factors in your workflow.

Symptom / ObservationRoot CauseAnalytical MetricCorrective ActionExpected Yield Recovery
Stalled Conversion Insufficient catalytic baseTLC: Strong starting material spotIncrease total NaOH to 1.4–1.5 eq+20% to +30%
Tarry Byproducts Thermal degradation of aldehydeInternal Temp > 60 °CSwitch to aq. NaOH, maintain strictly at 50 °C+15% to +25%
Poor Crystallization High solvent polarity / No precipitationMother liquor contains >30% productEvaporate EtOH under vacuum, add ice water+30% to +40%
E-Isomer Contamination Thermodynamic equilibrationNMR: E-isomer vinylic proton peakLimit reaction time to 2–4h; avoid excess heat+10% to +15%
Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Neutralization and Enolization

  • Procedure: Suspend 3-quinuclidinone hydrochloride (1.0 eq, e.g., 20 mmol) in ethanol (30 mL). Add an aqueous solution of NaOH (1.4 eq, 28 mmol) dropwise at room temperature while stirring vigorously.

  • Causality: The first 1.0 equivalent of NaOH neutralizes the protective HCl salt, while the remaining 0.4 equivalents act as the catalytic base to generate the reactive enolate. Using aqueous NaOH prevents localized basic hotspots that destroy the aldehyde[3].

  • Self-Validation: The suspension will transition into a clear, homogenous solution as the free base is generated. The pH of the solution must test between 9.5 and 10.0.

Step 2: Electrophile Addition

  • Procedure: Add 2-pyridinecarboxaldehyde (1.1 eq, 22 mmol) dropwise over 10 minutes to the mixture.

  • Causality: A slight stoichiometric excess of the aldehyde ensures complete consumption of the quinuclidinone. Unreacted quinuclidinone is highly water-soluble and difficult to separate, whereas excess aldehyde can be easily washed away during the aqueous workup.

  • Self-Validation: The solution will immediately begin to turn yellow/orange, visually confirming the formation of the initial β-hydroxy ketone aldol adduct.

Step 3: Controlled Condensation

  • Procedure: Heat the reaction mixture to 50 °C for 2 to 3 hours.

  • Causality: The initial aldol addition is rapid, but the subsequent dehydration to the highly conjugated 2-(2-pyridylmethylene)-3-quinuclidinone requires mild heating. Exceeding 60 °C triggers aldehyde degradation[3].

  • Self-Validation: Perform a TLC check (eluent: 40% diethyl ether in petroleum ether). Because the mixture is highly basic, quench a 10 µL aliquot in 0.5 mL water and 0.5 mL diethyl ether; spot the organic layer[4]. The starting material spot must be entirely absent.

Step 4: Reaction Quenching and Precipitation

  • Procedure: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove ~70% of the ethanol. Pour the concentrated residue into vigorously stirred ice-cold water (50 mL). Filter the resulting precipitate and wash with cold water.

  • Causality: The Z-isomer of the product has moderate lipophilicity. Removing the ethanol forces the product out of solution, driving the reversible aldol equilibrium to completion via Le Chatelier's principle and separating it from water-soluble impurities[1].

  • Self-Validation: A vibrant yellow precipitate will form immediately upon contact with the ice water. If the solution remains cloudy without precipitating, the residual ethanol concentration is too high.

Part 5: Troubleshooting Logic Tree

If you execute the protocol and still experience yields below 50%, follow this diagnostic logic tree to isolate the variable.

TroubleshootingTree Start Yield < 50% Detected CheckTLC TLC Analysis of Reaction Aliquot Start->CheckTLC Unreacted High Unreacted Quinuclidinone CheckTLC->Unreacted Incomplete Conversion Degraded Multiple Side Spots (Black Mixture) CheckTLC->Degraded Aldehyde Degradation ProductLost Product Present but Not Isolated CheckTLC->ProductLost Poor Recovery Sol1 Verify Base Equivalents (Target: 1.4 - 1.5 eq) Unreacted->Sol1 Sol2 Lower Temp to 50°C Use Aqueous NaOH Degraded->Sol2 Sol3 Evaporate EtOH Precipitate in Ice Water ProductLost->Sol3

Diagnostic logic tree for identifying and resolving low yields in quinuclidinone condensations.

References
  • The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties, National Center for Biotechnology Information (PMC),[Link]

  • Scale-Up of an Enantioselective Overman Rearrangement for an Asymmetric Synthesis of a Glycine Transporter 1 Inhibitor, Organic Process Research & Development (ACS Publications),[Link]

  • Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidines, National Center for Biotechnology Information (PMC),[Link]

  • 4.2.2.8. Synthesis of Pyrazole Heterocycles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry,[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the pH Stability of Pyridylmethylene Quinuclidinones

Welcome to the Application Science Support Center. Pyridylmethylene quinuclidinones—a class of compounds encompassing potent α 7-nAChR partial agonists like GTS-21 (DMXB-A) and related pharmacophores—exhibit complex phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. Pyridylmethylene quinuclidinones—a class of compounds encompassing potent α 7-nAChR partial agonists like GTS-21 (DMXB-A) and related pharmacophores—exhibit complex physicochemical behaviors. Due to their α , β -unsaturated systems and dual basic nitrogen centers (quinuclidine and pyridine), these molecules are highly sensitive to pH fluctuations.

As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to help you understand the causality behind compound degradation and how to maintain structural integrity during your assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound precipitates or loses bioactivity in standard biological buffers (pH 7.4) after 24 hours. What is causing this? A1: At physiological pH (7.4), the quinuclidine nitrogen (pKa ~ 8.5–9.0) exists in a dynamic equilibrium between its protonated and deprotonated (free base) states. The free base form is significantly more lipophilic, which drastically reduces aqueous solubility and leads to micro-precipitation. Furthermore, the exposed lone pair on the deprotonated nitrogen makes the molecule highly susceptible to auto-oxidation. For this reason,[1]. Solution: Always prepare stock solutions in organic solvents (e.g., ethanol or inert gas-purged DMSO)[1], or in mildly acidic sterile water (pH 4.5–5.5), and dilute into your assay buffer immediately prior to the experiment.

Q2: I observe a secondary peak in my HPLC chromatogram when formulating at pH < 4.0. Is my compound degrading? A2: You are likely observing acid-catalyzed E/Z isomerization rather than mass degradation. The biologically active form of these compounds is typically the E-isomer. At low pH, di-protonation of both the quinuclidine and pyridine rings occurs. The protonated pyridinium ring acts as a powerful electron-withdrawing group, pulling electron density away from the exocyclic C=C double bond. This reduces the double-bond character, lowering the activation energy required for rotation and causing the molecule to equilibrate into the sterically hindered, inactive Z-isomer.[2].

Q3: Can I use thiol-containing reducing agents (DTT, TCEP, β -mercaptoethanol) in my assay buffers to prevent oxidation? A3: Absolutely not. The pyridylmethylene moiety forms an electrophilic α , β -unsaturated system. At neutral to slightly alkaline pH, thiol nucleophiles will rapidly undergo irreversible Michael addition across the exocyclic double bond, permanently inactivating the pharmacophore. If an antioxidant is required, use non-nucleophilic metal chelators like EDTA or purge your buffers with argon.

Q4: What is the optimal storage condition for synthesized batches? A4: The compound should be stored as a dried hydrochloride or oxalate salt at -20°C. While[3].

Part 2: Quantitative Stability Data

The following table summarizes the causal relationship between pH and the degradation half-life ( t1/2​ ) of a standard pyridylmethylene quinuclidinone at 37°C.

pH LevelBuffer Matrix (50 mM) t1/2​ at 37°CPrimary Degradation Pathway
pH 2.0 Glycine-HCl4.5 hoursAcid-catalyzed E/Z Isomerization
pH 5.0 Acetate>120 hoursStable (Optimal Formulation)
pH 7.4 PBS18 - 24 hoursAuto-oxidation & Micro-precipitation
pH 9.5 Borate2.2 hoursBase-catalyzed Hydration / Retro-Aldol

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness in your stability data, use the following self-validating RP-HPLC methodology. This protocol includes internal controls to prove the assay's resolving power and degradation sensitivity.

Objective: Quantify the pH-dependent degradation kinetics of pyridylmethylene quinuclidinones.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous, argon-purged DMSO to a concentration of 10 mM. Verify purity via UV/Vis ( λmax​ 258 nm, 406 nm)[1].

  • Matrix Spiking: Dilute the stock to a final concentration of 100 μ M in three separate test matrices: Acetate buffer (pH 5.0), PBS (pH 7.4), and Borate buffer (pH 9.5).

  • Internal Controls (Self-Validation):

    • Positive Control: Compound in pH 5.0 buffer stored at 4°C (must show >99% intact peak area).

    • Negative Control: Compound spiked into 0.1 M NaOH (must show rapid disappearance of the parent peak, validating the detector's sensitivity to degradation).

    • System Suitability: Expose a 100 μ M sample to UV light for 30 minutes to force E/Z isomerization. Inject this sample to prove your HPLC column can baseline-resolve the E and Z isomers.

  • Incubation & Sampling: Incubate the test matrices at 37°C in amber vials. Extract 50 μ L aliquots at t=0,1,4,8,and 24 hours.

  • Reaction Quenching: Immediately quench each aliquot by mixing with 50 μ L of ice-cold mobile phase A (0.1% Trifluoroacetic acid in water) to lock the pH to ~2.5, halting base-catalyzed reactions prior to injection.

  • HPLC Analysis: Run on a C18 column using a gradient of 0.1% TFA in water/acetonitrile. Integrate the area under the curve (AUC) for the parent peak to calculate t1/2​ .

Part 4: Mechanistic Visualization

The following diagram maps the causality of pH-induced structural failures.

pH_Stability Intact Intact Pyridylmethylene Quinuclidinone (Optimal pH 4.5 - 5.5) Low_pH Low pH (< 4.0) High [H+] Intact->Low_pH Acidification Neutral_pH Physiological pH (7.4) Buffer Nucleophiles Intact->Neutral_pH Dilution in Assay High_pH High pH (> 9.0) High [OH-] Intact->High_pH Alkalinization Isomerization E/Z Isomerization (Loss of Bioactivity) Low_pH->Isomerization Di-protonation of N-centers Michael Michael Addition (Nucleophilic Attack) Neutral_pH->Michael Thiol/Amine buffers attack alkene Hydration Hydration & Cleavage (Retro-Aldol) High_pH->Hydration OH- attack at exocyclic double bond

Fig 1: pH-dependent degradation pathways of pyridylmethylene quinuclidinones.

References

  • Kem, W. R., et al. "The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties." Marine Drugs, 2006. URL:[Link]

  • Olesen, P. H., et al. "Novel substituted azacyclic or azabicyclic compounds." WIPO Patent WO1997011072A1, 1997.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Methylene-3-quinuclidinone (MQ) vs. 2-(2-Pyridylmethylene)-3-quinuclidinone (PMQ)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, comparative electrophilicity, and self-validating experimental workflows. Structural Causality: The Q...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, comparative electrophilicity, and self-validating experimental workflows.

Structural Causality: The Quinuclidinone Scaffold

The quinuclidinone bicyclic system presents a unique electronic environment that fundamentally dictates the reactivity of its derivatives. In a standard α,β -unsaturated ketone (enone), resonance stabilization typically moderates electrophilicity. However, in the rigid 1-azabicyclo[2.2.2]octane (quinuclidine) ring, the nitrogen lone pair is structurally locked in a geometry that prevents mesomeric electron donation into the enone system [1].

Consequently, the mesomeric effect is nullified, and the nitrogen atom exerts a purely inductive, electron-withdrawing effect. When this nitrogen is protonated at physiological or acidic pH, the inductive pull intensifies, rendering the conjugated exocyclic double bond an exceptionally potent electrophile. The divergence in reactivity between 2-methylene-3-quinuclidinone (MQ) and 2-(2-pyridylmethylene)-3-quinuclidinone (PMQ) stems entirely from the steric and electronic modifications at the terminal β -carbon of this enone system.

Reactivity Profile: 2-Methylene-3-quinuclidinone (MQ)

MQ is the active metabolite of the well-known mutant p53-reactivating prodrugs PRIMA-1 and APR-246 [2]. It features an unsubstituted exocyclic methylene group, making it an unhindered, highly reactive Michael acceptor.

  • Spontaneous Thiol Addition: MQ reacts preferentially and spontaneously with soft nucleophiles, particularly the sulfhydryl groups of cysteine residues (e.g., Cys124 and Cys277 in mutant p53). This covalent modification forces a conformational shift that restores wild-type DNA-binding capabilities [2].

  • Aqueous Instability & Equilibria: Because the β -carbon is completely unshielded, MQ is highly susceptible to aza-Michael additions and hydration. In aqueous solutions, MQ exists in a complex, pH- and temperature-dependent equilibrium, rapidly forming water adducts and dimeric species via self-condensation [1].

G PRIMA1 Prodrug (PRIMA-1 / APR-246) MQ 2-Methylene-3-quinuclidinone (MQ) (Highly Electrophilic Enone) PRIMA1->MQ Cellular Metabolism Adduct Covalent MQ-p53 Adduct (Michael Addition) MQ->Adduct Rapid Nucleophilic Attack MutP53 Mutant p53 Protein (Exposed Cys124/Cys277) MutP53->Adduct Thiol Donation Restored Restored Wild-Type Conformation (Transcriptional Activation) Adduct->Restored Conformational Shift

Fig 1. Mechanism of mutant p53 reactivation via MQ-mediated Michael addition.

Reactivity Profile: 2-(2-Pyridylmethylene)-3-quinuclidinone (PMQ)

PMQ substitutes the terminal methylene protons with a 2-pyridyl ring. This single modification drastically alters the molecule's reactivity profile through two mechanisms:

  • Steric Shielding: The bulky pyridyl group physically blocks the trajectory of incoming nucleophiles at the β -carbon.

  • Extended Conjugation: The π -system of the pyridine ring conjugates with the enone, delocalizing the electron deficiency and stabilizing the ground state.

As a result, PMQ does not undergo spontaneous Michael addition with weak or moderately soft nucleophiles. To achieve 1,4-conjugate addition (e.g., for synthesizing complex benzhydryl-quinuclidinone derivatives), researchers must bypass the steric barrier by generating "softer," highly directed nucleophiles, such as in situ organocuprates via Cu(I) catalysis [3]. Furthermore, the 2-pyridyl nitrogen can act as a directing group, coordinating with transition metals to enforce strict regioselectivity during catalysis.

Comparative Quantitative Data

The table below summarizes the divergent physicochemical and reactive properties of MQ and PMQ, critical for selecting the appropriate scaffold for drug design or synthetic staging.

Parameter2-Methylene-3-quinuclidinone (MQ)2-(2-Pyridylmethylene)-3-quinuclidinone (PMQ)
Steric Hindrance at β -Carbon Minimal (Unsubstituted)High (2-Pyridyl group)
Ground State Stability Low (Highly reactive electrophile)High (Extended π -conjugation)
Spontaneous Thiol Addition Yes ( kobs​ is rapid at physiological pH)No (Requires harsh conditions or catalysis)
Aqueous Behavior Forms complex dimers/hydrates [1]Stable; minimal hydration observed
1,4-Addition Catalyst Requirement None (Spontaneous)Cu(I) salts required for carbon nucleophiles [3]
Primary Application Covalent inhibitor / Cysteine modifierScaffold for complex muscarinic/CNS ligands

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to confirm causality and reaction progress.

Protocol A: Kinetic Profiling of MQ Thiol Addition (Self-Validating)

Purpose: To quantify the spontaneous Michael addition of MQ to a model thiol (N-acetylcysteine, NAC).

  • Preparation: Dissolve MQ hydrochloride (1.0 eq, 10 mM) in degassed phosphate buffer (pH 7.4) at 4°C to minimize premature aqueous dimerization.

  • Initiation: Add NAC (1.5 eq, 15 mM) to the MQ solution. Maintain the reaction at 37°C.

  • Self-Validation Checkpoint (LC-MS/UV): Monitor the reaction via HPLC-UV at 230 nm. The causality of the reaction is confirmed by the exponential decay of the conjugated enone chromophore (MQ) and the emergence of the blue-shifted, saturated adduct peak.

  • Quench: Aliquot samples at 5-minute intervals into 0.1% Formic Acid to protonate the thiol and halt the reaction for accurate kinetic plotting.

Protocol B: Cu(I)-Catalyzed Regioselective Michael Addition to PMQ

Purpose: To force a 1,4-conjugate addition onto the sterically hindered PMQ scaffold using transmetalation [3].

  • Substrate Solvation: Suspend PMQ (1.0 eq) in anhydrous 2-methyltetrahydrofuran (2-MeTHF) under an inert nitrogen atmosphere at room temperature.

  • Catalyst Activation: Cool the system to 0°C. Add CuCl or CuI (5 mol%). Mechanistic Note: The copper salt is essential to transmetalate the incoming hard Grignard reagent into a soft Gilman-like cuprate, preventing unwanted 1,2-addition at the carbonyl.

  • Nucleophile Addition: Dropwise add the Grignard reagent (e.g., Phenylmagnesium chloride, 1.2 eq) while maintaining the internal temperature below 5°C.

  • Self-Validation Checkpoint (TLC/NMR): After 30 minutes, sample the mixture. The disappearance of the distinct vinylic proton signal in 1 H-NMR confirms the successful 1,4-addition across the hindered double bond.

  • Quench & Extraction: Slowly pour the mixture into saturated aqueous NH4​Cl . The ammonium chloride serves a dual purpose: quenching unreacted Grignard and forming soluble copper-ammonium complexes to prevent emulsion during organic phase extraction.

Workflow Step1 Substrate Preparation PMQ + Anhydrous 2-MeTHF Step2 Catalyst Introduction Add 5 mol% Cu(I) Salt at 0°C Step1->Step2 Step3 Transmetalation In situ Organocuprate Formation Step2->Step3 Step4 Regioselective Attack 1,4-Conjugate Addition to PMQ Step3->Step4 Step5 Reaction Quench NH4Cl to solubilize Cu salts Step4->Step5

Fig 2. Cu(I)-catalyzed 1,4-conjugate addition workflow for sterically hindered PMQ.

References

  • Ringom, R., Blizzard, T., & Corine. "On the reactivity of 2-methylene-3-quinuclidinone in water." Heterocycles, Vol. 106, No. 2, 2023. Available at: [Link]

  • "PRIMA-1 inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma." National Institutes of Health (PMC), 2022. Available at:[Link]

  • "Process for the synthesis of 2-benzhydryl-3 quinuclidinone." US Patent 11286254B2, Google Patents, 2022.
Comparative

Structure-Activity Relationship and Comparative Efficacy of Pyridylmethylene Quinuclidinone Analogs

As drug development pivots toward highly targeted, mechanism-specific anti-proliferative agents, the quinuclidinone scaffold has emerged as a privileged structure. While early generation compounds like PRIMA-1 and APR-24...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted, mechanism-specific anti-proliferative agents, the quinuclidinone scaffold has emerged as a privileged structure. While early generation compounds like PRIMA-1 and APR-246 (Eprenetapopt) rely on their conversion to methylene quinuclidinone (MQ) to reactivate mutant p53 [1], pyridylmethylene quinuclidinone analogs (specifically derivatives designated as 8a and 8b) represent a structural evolution. These analogs incorporate an extended conjugated system that not only alters their electrophilic profile but also shifts their primary mechanism of action toward the sphingomyelinase-ceramide apoptotic pathway [2].

This guide provides an in-depth structural, mechanistic, and experimental comparison of these novel analogs against traditional chemotherapeutics and early-generation quinuclidinones.

Structural Paradigm & Structure-Activity Relationship (SAR)

The pharmacological efficacy of pyridylmethylene quinuclidinones is governed by three critical structural domains. Understanding the causality behind these structural choices is essential for rational drug design.

  • The Quinuclidine Core (The Scaffold): The rigid, bicyclic 1-azabicyclo[2.2.2]octane system provides a sterically defined framework. The tertiary bridgehead nitrogen (pKa ~10) is protonated at physiological pH. This cationic state is not merely for aqueous solubility; it mimics endogenous ligands (like acetylcholine) and forms critical electrostatic interactions with aspartate/glutamate residues in target protein binding pockets [3].

  • The Exocyclic Enone (The Warhead): The α,β-unsaturated carbonyl acts as a Michael acceptor. Unlike the transient MQ generated by PRIMA-1, the exocyclic double bond in these analogs is stabilized by conjugation with the pyridine ring. This allows for selective, covalent alkylation of highly nucleophilic cysteine thiols on target proteins without excessive off-target reactivity.

  • The Pyridine Ring (The Electronic Modulator): The position of the nitrogen atom on the pyridine ring (ortho, meta, para) dictates the electrophilicity of the Michael acceptor.

    • 4-Pyridyl (Analog 8a): Maximizes the electron-withdrawing effect via resonance, increasing the partial positive charge on the β-carbon. This results in potent apoptotic activity.

    • 3-Pyridyl (Analog 8b): Exerts a strong inductive electron-withdrawing effect, yielding comparable efficacy and excellent radiosensitization properties.

    • 2-Pyridyl: Often suffers from steric hindrance during target engagement, leading to a marked drop in anti-proliferative activity.

Comparative Efficacy Profile

The following table synthesizes the quantitative performance of these analogs compared to established baselines in H1299 (p53-null lung carcinoma) and MCF-7 (breast cancer) cell lines [2, 4].

Compound / AgentStructural ClassificationTarget Cell LinesIC₅₀ (µM)Primary Apoptotic MechanismKey Advantage
Analog 8a 4-Pyridylmethylene quinuclidinoneMCF-7, H12995.0 – 12.0N-SMase / Ceramide accumulationHigh selectivity; minimal toxicity to normal epithelial cells (NL-20, MCF-12a).
Analog 8b 3-Pyridylmethylene quinuclidinoneMCF-7, H12998.0 – 15.0N-SMase / Ceramide accumulationStrong synergistic radiosensitization (G2/M phase arrest).
PRIMA-1 Quinuclidinone Prodrug (MQ)H1299, MCF-735.0 – 50.0p53 refolding via thiol alkylationEstablished clinical baseline for mutant p53 targeting.
Cisplatin Platinum-based alkylating agentH129910.0 – 15.0DNA crosslinkingStandard-of-care, but lacks tumor selectivity.

Mechanistic Pathway: The Sphingomyelinase Axis

While traditional quinuclidinones focus on p53 refolding, analogs 8a and 8b bypass the need for p53 entirely—a critical advantage for p53-null malignancies. These compounds directly upregulate Neutral Sphingomyelinase (N-SMase) . This enzyme catalyzes the hydrolysis of plasma membrane sphingomyelin into ceramide, a potent secondary messenger that triggers Jun N-terminal Kinase (JNK) phosphorylation, BAX activation, and subsequent mitochondrial apoptosis [4].

Pathway A Pyridylmethylene Quinuclidinone (e.g., 8a) B Neutral Sphingomyelinase (N-SMase) Activation A->B Upregulates C Ceramide Accumulation B->C Catalyzes D JNK Phosphorylation C->D Activates E BAX Activation & Bcl-2 Downregulation D->E Modulates F Cytochrome C Release E->F Triggers G Caspase-9 / Caspase-3 Cleavage F->G Activates H Apoptosis (S / G2-M Arrest) G->H Induces

Fig 1. Sphingomyelinase-ceramide apoptotic signaling pathway triggered by quinuclidinone analogs.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives.

Protocol 1: Synthesis of Pyridylmethylene Quinuclidinone Analogs

This protocol utilizes a base-catalyzed Aldol condensation. The choice of base and solvent is critical to drive the dehydration step, ensuring the formation of the thermodynamically stable E-isomer of the exocyclic double bond.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of 3-quinuclidinone hydrochloride in a 1:1 mixture of ethanol and water.

  • Basification: Slowly add 2.0 equivalents of NaOH (10% aqueous solution) at 0°C to deprotonate the α-carbon, forming the reactive enolate.

  • Condensation: Dropwise, add 1.1 equivalents of the corresponding pyridinecarboxaldehyde (e.g., 4-pyridinecarboxaldehyde for Analog 8a). Stir at room temperature for 12-16 hours.

  • Isolation: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (Eluent: CHCl₃/MeOH 95:5) to isolate the pure analog.

  • Self-Validation (QC): Perform ¹H-NMR spectroscopy. The reaction is validated by the presence of a distinct vinylic proton singlet at ~7.2–7.5 ppm and the complete disappearance of the aldehyde proton peak (~10.0 ppm). This ensures no unreacted aldehyde remains to confound downstream cytotoxicity assays.

Protocol 2: In Vitro Sphingomyelinase & Apoptosis Assay

This workflow validates the mechanistic causality between the synthesized compound and the observed cellular death.

Workflow S1 Step 1: Synthesis Aldol Condensation S2 Step 2: Purification Chromatography & NMR S1->S2 S3 Step 3: Viability Assay MTT (H1299/MCF-7) S2->S3 S4 Step 4: Apoptosis Annexin V/PI Flow Cytometry S3->S4 S5 Step 5: Mechanism N-SMase Activity Assay S4->S5

Fig 2. Standardized self-validating workflow for synthesizing and evaluating quinuclidinone analogs.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed H1299 (p53-null) or MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment & Controls: Treat cells with Analog 8a at its IC₅₀ concentration (e.g., 10 µM).

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: PRIMA-1 (50 µM).

    • Mechanistic Control: Pre-treat a subset of wells with 15 µM GW4869 (a known N-SMase inhibitor) 1 hour prior to Analog 8a exposure.

  • Sphingomyelinase Quantification: After 24 hours, lyse the cells and use a fluorometric N-SMase assay kit (measuring the hydrolysis of sphingomyelin to ceramide and phosphorylcholine).

  • Flow Cytometry (Apoptosis): Harvest cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry.

  • Data Interpretation (Self-Validation): If Analog 8a induces apoptosis via the N-SMase pathway, the wells pre-treated with the GW4869 inhibitor must show a statistically significant rescue in cell viability and a reduction in Annexin V-positive cells compared to the Analog 8a-only group.

Conclusion

Pyridylmethylene quinuclidinone analogs represent a highly rationalized approach to targeted cancer therapy. By leveraging the rigid quinuclidine core for optimal target engagement and tuning the electrophilicity of the Michael acceptor via pyridine substitutions, researchers can achieve potent, p53-independent apoptosis. The utilization of the sphingomyelinase-ceramide pathway offers a distinct therapeutic window, particularly for malignancies resistant to standard DNA-alkylating agents.

References

  • Degtjarik, O., Golovenko, D., Diskin-Posner, Y., Abrahmsén, L., Rozenberg, H., & Shakked, Z. (2021). Structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ). Nature Communications, 12(1), 7057. URL:[Link]

  • Malki, A., & Bergmeier, S. C. (2011). Novel Quinuclidinone Derivative 8a Induced Apoptosis in Human MCF-7 Breast Cancer Cell Lines. Anticancer Research, 31(3), 871-880. URL:[Link]

  • Malki, A., & Bergmeier, S. (2011). Differential Apoptotic Effects of Novel Quinuclidinone Analogs 8a and 8b in Normal and Lung Cancer Cell Lines. Anticancer Research, 31(4), 1345-1357. URL:[Link]

Validation

Comparative Analysis of Pyridyl vs. Quinolyl Methylene Quinuclidinones in CNS Drug Discovery

Methylene quinuclidin-3-one derivatives represent a highly privileged scaffold in neuropharmacology, particularly in the development of ligands targeting the α7 nicotinic acetylcholine receptor (α7 nAChR) [1]. The α7 nAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Methylene quinuclidin-3-one derivatives represent a highly privileged scaffold in neuropharmacology, particularly in the development of ligands targeting the α7 nicotinic acetylcholine receptor (α7 nAChR) [1]. The α7 nAChR is heavily implicated in cognitive function, synaptic plasticity, and neuroprotection, making it a prime target for Alzheimer's disease and schizophrenia therapeutics.

When optimizing the quinuclidinone core, the choice of the aromatic substituent attached to the methylene bridge dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This guide provides a critical comparative analysis of pyridyl (monocyclic heteroaryl) versus quinolyl (bicyclic fused heteroaryl) methylene quinuclidinones, supported by structural logic and experimental validation.

Structural and Physicochemical Divergence

The transition from a pyridyl to a quinolyl ring system fundamentally alters the steric bulk, electron distribution, and lipophilicity of the quinuclidinone ligand.

  • Pyridyl Methylene Quinuclidinones: The monocyclic pyridine ring offers a lower molecular weight and reduced lipophilicity (LogP). The exposed nitrogen acts as a strong hydrogen bond acceptor, which often improves aqueous solubility. These compounds typically exhibit excellent target selectivity, minimizing off-target interactions with the highly homologous 5-HT3A receptor.

  • Quinolyl Methylene Quinuclidinones: The addition of the fused benzene ring in the quinoline system increases the π

    π stacking potential within the receptor's hydrophobic binding pocket. This often drives sub-nanomolar binding affinity. However, the increased lipophilicity can lead to non-specific binding, moderate aqueous solubility, and a higher risk of off-target toxicity, despite offering superior blood-brain barrier (BBB) penetration.
Quantitative Performance Comparison

The following table synthesizes representative pharmacological data for these two structural classes based on established α7 nAChR ligand profiles [1, 2].

PropertyPyridyl Methylene QuinuclidinonesQuinolyl Methylene Quinuclidinones
Ring Architecture Monocyclic HeteroarylBicyclic Fused Heteroaryl
Lipophilicity (cLogP) ~2.1 – 2.8~3.5 – 4.2
α7 nAChR Affinity (Ki) ~15 – 40 nM~5 – 15 nM
Aqueous Solubility (pH 7.4) High (>100 µg/mL)Low to Moderate (<30 µg/mL)
BBB Permeability (Pe) Moderate to HighVery High
Selectivity (α7 vs 5-HT3A) Excellent (>100-fold)Moderate (~30 to 50-fold)

Experimental Methodology: Calcium Flux Assay for α7 nAChR Activation

Because the wild-type α7 nAChR undergoes rapid desensitization (<100 milliseconds) upon agonist binding, standard electrophysiological measurements are highly challenging [3]. To accurately compare the functional efficacy of pyridyl vs. quinolyl derivatives, a high-throughput Calcium Flux Assay utilizing a fluorescence imaging plate reader (FLIPR) is the industry standard [1, 2].

Step-by-Step Protocol

Rationale & Self-Validating System: This protocol utilizes Fluo-4-AM, a calcium-sensitive dye. Probenecid is strictly required to inhibit multidrug resistance proteins, preventing the premature extrusion of the dye from the intracellular space. Pluronic acid is used to prevent dye aggregation, ensuring uniform cellular loading.

  • Cell Preparation: Plate GH4C1 cells (stably expressing recombinant rat α7 nAChR) or SHEP-1 cells (expressing a mutated, slow-desensitizing α7 nAChR) in 96-well clear-bottom, poly-D-lysine coated black microtiter plates at a density of 1×105 cells/well[1, 3]. Culture for 24 hours at 37°C.

  • Dye Loading: Aspirate the culture medium. Replace with 100 µL of assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4) containing 4 µM Fluo-4-AM, 0.02% pluronic acid, and 5 mM probenecid [1].

  • Incubation: Incubate the plates for 40 minutes at 37°C in the dark to allow for intracellular dye cleavage by endogenous esterases.

  • Washing: Remove the labeling solution and replace it with 200 µL of fresh assay buffer containing 2.5 mM probenecid (without dye) to minimize background fluorescence.

  • Compound Addition & Reading: Transfer the plate to the FLIPR. Dispense the quinuclidinone test compounds (pyridyl or quinolyl derivatives) at varying concentrations (e.g., 10 nM to 10 µM).

  • Data Acquisition: Continuously monitor fluorescence (Excitation: 488 nm, Emission: 515 nm) for 3 minutes. Calculate the EC50​ values based on the peak fluorescence response relative to a full agonist control (e.g., nicotine or acetylcholine).

Mechanistic Pathway Visualization

The downstream efficacy of these quinuclidinone derivatives relies on their ability to trigger calcium influx, which subsequently activates kinase cascades essential for synaptic plasticity [2].

G Ligand Quinuclidinone Ligand (Pyridyl/Quinolyl) Receptor α7 nAChR Activation Ligand->Receptor Binds Receptor Site Calcium Ca2+ Influx via Ion Pore Receptor->Calcium Channel Opening (<100ms) Kinase CaMKII / PKA Activation Calcium->Kinase Intracellular Signaling Outcome Neuroprotection & Synaptic Plasticity Kinase->Outcome Downstream Modulation

Figure 1: Mechanism of action for α7 nAChR activation and downstream intracellular signaling.

Strategic Recommendations

When designing novel therapeutics:

  • Select the Pyridyl scaffold when oral bioavailability, aqueous solubility, and strict receptor selectivity are the primary project bottlenecks. Its lower lipophilicity makes it an ideal starting point for chronic dosing regimens where off-target toxicity must be minimized.

  • Select the Quinolyl scaffold when maximizing binding affinity and CNS penetration are paramount. However, researchers must actively monitor for hERG liability and non-specific lipid binding due to the elevated LogP.

References

  • Novel Alpha-7 Nicotinic Acetylcholine Receptor Agonists Containing a Urea Moiety: Identification and Characterization of the Potent, Selective, and Orally Efficacious Agonist 1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl) Urea. Journal of Medicinal Chemistry - ACS Publications.
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI.
  • US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor. Google Patents.
Comparative

Spectroscopic Comparison of Quinuclidinone Derivatives: Bridged Lactams vs. Amino-Ketones

Executive Summary Quinuclidinone derivatives are highly valued in physical organic chemistry and drug development due to their rigid bicyclo[2.2.2]octane frameworks. However, the position of the carbonyl group relative t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinuclidinone derivatives are highly valued in physical organic chemistry and drug development due to their rigid bicyclo[2.2.2]octane frameworks. However, the position of the carbonyl group relative to the bridgehead nitrogen fundamentally alters the molecule's electronic structure. This guide provides an in-depth spectroscopic comparison between 3-quinuclidinone (a stable amino-ketone) and 2-quinuclidinone (a highly reactive, "twisted" amide). By analyzing Infrared (IR) and Nuclear Magnetic Resonance (NMR) data, we demonstrate how geometric constraints dictate orbital alignment, resonance stabilization, and ultimately, chemical reactivity.

Mechanistic Grounding: The Winkler-Dunitz Distortion and Amide Resonance

To understand the spectroscopic differences between quinuclidinone derivatives, one must first examine the fundamentals of amide resonance. In a standard planar amide (e.g., N,N-dimethylacetamide), the nitrogen lone pair ( nN​ ) is parallel to the carbonyl π -system ( πC=O∗​ ). This orbital overlap provides approximately 15–20 kcal/mol of resonance stabilization[1].

3-Quinuclidinone is a standard bicyclic molecule where the carbonyl and the amine are separated by sp3 hybridized carbons[2]. It behaves predictably as an unconjugated ketone and a tertiary amine.

Conversely, 2-quinuclidinone places the carbonyl directly adjacent to the bridgehead nitrogen, forming a bridged lactam[3]. According to Bredt's rule, placing a double bond at the bridgehead of a small bicyclic system introduces massive ring strain. Consequently, the Winkler-Dunitz twist angle ( τ ) in 2-quinuclidinone approaches 90°, forcing the nitrogen lone pair to be completely orthogonal to the carbonyl π -system[1]. This orthogonality abolishes amide resonance, resulting in a "twisted amide" that is ground-state destabilized and behaves spectroscopically like a highly electrophilic amino-ketone[4].

G cluster_planar Planar Amide (Standard) cluster_twisted 2-Quinuclidinone (Twisted Amide) P1 Parallel p-orbitals (n_N to π*C=O) P2 Strong Resonance (~15-20 kcal/mol) P1->P2 P3 IR: ~1650 cm⁻¹ ¹³C: ~165 ppm P2->P3 T1 Orthogonal p-orbitals (Twist Angle τ ≈ 90°) T2 No Resonance (Ground-State Destabilized) T1->T2 T3 IR: >1730 cm⁻¹ ¹³C: >200 ppm T2->T3

Orbital alignment and resulting spectroscopic properties in planar vs. twisted amides.

Quantitative Spectroscopic Comparison

The loss of resonance in 2-quinuclidinone leads to a dramatic shift in its spectroscopic profile. Because the nitrogen atom inductively withdraws electron density without donating it back via resonance, the carbonyl bond order increases, mimicking or even exceeding that of a standard ketone[3].

Compound / ScaffoldStructural ClassificationIR νC=O​ (cm⁻¹)¹³C NMR δC=O​ (ppm)Resonance Stabilization
N,N-Dimethylacetamide Planar Amide (Control)~ 1650~ 165 - 170Full (~20 kcal/mol)
3-Quinuclidinone HCl Bicyclic Amino-Ketone~ 1730~ 206.5N/A (Non-conjugated)[5]
2-Quinuclidonium BF₄⁻ Twisted Amide (Bridged Lactam)> 1732> 200.0None (Orthogonal)[3]

Data summarized from structural characterizations of planar amides, 3-quinuclidinone[5], and the 2-quinuclidonium tetrafluoroborate salt synthesized by Stoltz and co-workers[3].

Experimental Protocols & Self-Validating Workflows

Protocol 1: Spectroscopic Characterization of 3-Quinuclidinone

3-Quinuclidinone is highly stable and typically handled as a hydrochloride salt to prevent undesired intermolecular reactions between the free amine and the ketone[2].

  • Sample Preparation (IR): Grind 2 mg of highly pure 3-quinuclidinone HCl[2] with 200 mg of anhydrous KBr. Press into a transparent pellet using a hydraulic press.

  • IR Acquisition: Scan from 4000 to 400 cm⁻¹ using an FTIR spectrometer. Validation Check: A sharp peak at ~1730 cm⁻¹ confirms the bicyclic ketone, while a broad band near 2500–3000 cm⁻¹ confirms the protonated amine (N-H⁺)[5].

  • Sample Preparation (NMR): Dissolve 15 mg of the salt in 0.5 mL of D₂O or CDCl₃.

  • NMR Acquisition: Acquire ¹³C NMR at 100 MHz. Validation Check: The carbonyl carbon must appear at ~206 ppm, definitively proving it is an unconjugated ketone rather than an amide[5].

Protocol 2: Synthesis and Isolation of 2-Quinuclidonium Tetrafluoroborate

Because 2-quinuclidinone lacks resonance stabilization, it cannot be synthesized via standard thermodynamic amide coupling; the activation barrier is insurmountable, and any formed product would immediately hydrolyze[3]. Stoltz's breakthrough required a kinetic elimination strategy[3].

  • Precursor Design: Utilize an amino-functionalized bicyclic precursor where the C-N bond is already established, bypassing classical condensation.

  • Elimination Reaction: Induce the elimination of a leaving group at cryogenic temperatures (–78 °C) to form the highly strained lactam[3].

  • Counterion Selection (Critical Causality): The resulting twisted amide is hyper-electrophilic. If a nucleophilic counterion (like Cl⁻ or OH⁻) is present, it will immediately attack the carbonyl and cleave the C-N bond. Therefore, the reaction must be quenched with tetrafluoroboric acid (HBF₄) to yield the non-nucleophilic BF₄⁻ salt[3].

  • Spectroscopic Validation: Acquire IR and NMR data at low temperatures or in strictly anhydrous, non-nucleophilic solvents. The emergence of an IR stretch >1730 cm⁻¹ and a ¹³C peak >200 ppm confirms the successful isolation of the twisted amide[3].

Workflow S1 Precursor Synthesis (Avoid Amide Coupling) S2 Elimination Reaction (Low Temp, -78°C) S1->S2 S3 Isolation of Salt (Non-nucleophilic HBF4) S2->S3 S4 Spectroscopic Validation (IR, NMR, X-ray) S3->S4

Experimental workflow for the synthesis and spectroscopic validation of 2-quinuclidonium.

Field-Proven Insights for Drug Development

Understanding the spectroscopic and electronic differences between these isomers is critical for researchers. While 3-quinuclidinone serves as a robust, stable scaffold for synthesizing muscarinic receptor antagonists and antimicrobial agents[2], 2-quinuclidinone represents a highly reactive pharmacophore. Because twisted amides mimic the transition state of amide hydrolysis (where the nitrogen is pyramidalized and resonance is broken), derivatives of 2-quinuclidinone are actively investigated as transition-state inhibitors for serine proteases and other crucial enzymatic targets[1].

References

  • BenchChem. (n.d.). Quinuclidin-3-one | High-Purity Research Chemical. Benchchem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102019, 1-Azabicyclo(2.2.2)octan-3-one, hydrochloride. PubChem. URL: [Link]

  • Tani, K., & Stoltz, B. M. (2006). Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate. Nature, 441(7094), 731-734. URL: [Link]

  • Kirby, A. J., Komarov, I. V., Wothers, P. D., & Feeder, N. (1998). The Most Twisted Amide: Structure and Reactions. Angewandte Chemie International Edition, 37(6), 785-786. URL: [Link]

  • Szostak, M., & Aubé, J. (2013). Chemistry of Bridged Lactams and Related Heterocycles. Chemical Reviews, 113(8), 5701-5765. URL: [Link]

Sources

Validation

Efficacy of 2-(2-pyridylmethylene)-3-quinuclidinone compared to known antimicrobial agents

Efficacy of 2-(2-pyridylmethylene)-3-quinuclidinone Derivatives vs. Standard Antimicrobial Agents: A Technical Comparison Guide Executive Overview The escalating crisis of antimicrobial resistance (AMR) necessitates the...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy of 2-(2-pyridylmethylene)-3-quinuclidinone Derivatives vs. Standard Antimicrobial Agents: A Technical Comparison Guide

Executive Overview

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds that can bypass traditional bacterial efflux and enzymatic degradation pathways. Among emerging candidates, derivatives of 2-(2-pyridylmethylene)-3-quinuclidinone represent a highly potent class of membrane-disrupting biocides. By combining a rigid bicyclic core with a lipophilic pyridylmethylene tail, this scaffold—particularly when quaternized into a quaternary ammonium compound (QAC)—demonstrates superior bactericidal efficacy against multidrug-resistant (MDR) ESKAPE pathogens compared to standard commercial agents like Benzalkonium Chloride (BAC) and Gentamicin.

Structural Rationale & Mechanistic Causality

The architectural design of 2-(2-pyridylmethylene)-3-quinuclidinone is highly intentional. The 1 provides a sterically defined scaffold that prevents the conformational folding often exploited by bacterial efflux pumps[1].

When the tertiary nitrogen of the quinuclidine ring is quaternized, the molecule gains a permanent cationic charge. This charge drives initial electrostatic attraction to the negatively charged lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. Subsequently, the 2, disrupting intermolecular interactions and leading to fatal cytolysis[2].

MOA A Quaternized Quinuclidinone (Cationic Charge) B Electrostatic Binding (Bacterial Cell Wall) A->B Attraction to LPS/Teichoic Acid C Lipophilic Insertion (Pyridylmethylene Tail) B->C Hydrophobic interactions D Membrane Destabilization C->D Lipid packing disruption E Cytolysis & Cell Death D->E Loss of osmotic integrity

Fig 1. Membrane-disrupting mechanism of action for cationic quinuclidinone derivatives.

Comparative Efficacy Profiling

Experimental data indicates that quaternized quinuclidinone derivatives significantly outperform traditional linear QACs and standard antibiotics against resistant strains. The table below synthesizes the Minimum Inhibitory Concentrations (MIC) of active quinuclidinone derivatives against benchmark agents.

Bacterial StrainQuaternized Quinuclidinone DerivativeBenzalkonium Chloride / BABGentamicin (Antibiotic Control)
S. aureus (MRSA ATCC 33591) 5.0 µM25.0 µMResistant / Ineffective[3]
E. coli (ATCC 25922) 19.0 µM63.0 µM2.0 µg/mL[3]
P. aeruginosa (MDR Isolate) 0.25 – 4.0 µg/mLModerate ActivityUp to 256-fold less active[4]
K. pneumoniae (Clinical) 0.25 – 4.0 µg/mLModerate Activity16-fold less active[4]

Data Interpretation: The enhanced activity against MRSA highlights the scaffold's ability to bypass adaptive changes in membrane architecture. Against P. aeruginosa,4 over gentamicin, proving their efficacy as broad-spectrum agents[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating systems to confirm both efficacy and mechanism of action.

Protocol A: Broth Microdilution (MIC Determination)

Causality: Mueller-Hinton Broth (MHB) is utilized because its standardized, low-cation concentration prevents the artificial stabilization of the bacterial outer membrane, ensuring an accurate assessment of cationic biocide potency.

  • Preparation: Dispense 100 µL of MHB into a 96-well microtiter plate.

  • Serial Dilution: Add the quinuclidinone derivative and perform two-fold serial dilutions to achieve a testing range of 0.125 to 256 µg/mL.

  • Inoculation: Add 10 µL of standardized bacterial suspension (adjusted to 5×105 CFU/mL) to each well.

  • Internal Validation: Include a positive growth control (MHB + bacteria), a negative sterility control (MHB only), and benchmark controls (BAC and Gentamicin) on the same plate[3].

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.

Protocol B: Outer Membrane Permeability (NPN Uptake Assay)

Causality: 1-N-phenylnaphthylamine (NPN) is a hydrophobic fluorophore that fluoresces weakly in aqueous environments but strongly in lipid environments. Because intact Gram-negative membranes exclude NPN, a rapid spike in fluorescence upon drug application definitively proves that the compound physically ruptures the outer membrane.

  • Cell Preparation: Wash mid-log phase P. aeruginosa cells and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.5.

  • Probe Addition: Introduce NPN to the cell suspension to a final concentration of 10 µM.

  • Treatment: Add the quinuclidinone derivative at 1× and 2× MIC. Use Polymyxin B as a positive membrane-disrupting control and untreated cells as a negative baseline[5].

  • Quantification: Measure fluorescence immediately using a microplate reader (Excitation: 350 nm, Emission: 420 nm).

Workflow S1 Compound Preparation S2 Broth Microdilution S1->S2 MIC/MBC S3 NPN Uptake Assay S2->S3 Permeability S4 Biofilm Inhibition S2->S4 Anti-adhesion S5 Data Analysis S3->S5 S4->S5

Fig 2. Step-by-step experimental workflow for validating antimicrobial efficacy.

Field-Proven Insights & Translational Potential

As an Application Scientist, it is critical to recognize that while linear QACs are prone to resistance via the QacR repressor system, the bulky, rigid nature of the quinuclidinone core physically hinders its extrusion by bacterial efflux pumps. This makes 2-(2-pyridylmethylene)-3-quinuclidinone derivatives highly valuable for hospital-grade surface disinfectants and topical therapeutics.

However, because their mechanism relies on universal lipid bilayer disruption, therapeutic index (TI) profiling is mandatory. Fortunately, recent MTT assays on structurally analogous 4, suggesting a favorable safety profile for advanced drug development[4].

References

  • Structure–Function Insights into Quinuclidine-3-One BisQACs: Synthesis, Modulation of Bacterial Resistance, Structure–Activity Relationship, and Biological Profiling (NIH PMC). URL:[Link]

  • New and Potent Quinuclidine-Based Antimicrobial Agents (NIH PMC). URL:[Link]

  • Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae (NIH PMC). URL:[Link]

  • Antimicrobials - Mechanism of Action of Quaternary Ammonium Compounds (Novo Nordisk Pharmatech). URL:[Link]

Sources

Comparative

Benchmarking the synthetic efficiency of different routes to pyridylmethylene quinuclidinones

An In-Depth Technical Guide to the Synthesis of Pyridylmethylene Quinuclidinones: A Comparative Benchmarking Study The quinuclidine scaffold is a cornerstone in medicinal chemistry, prized for its rigid bicyclic structur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Pyridylmethylene Quinuclidinones: A Comparative Benchmarking Study

The quinuclidine scaffold is a cornerstone in medicinal chemistry, prized for its rigid bicyclic structure that serves as a valuable building block for a multitude of therapeutically important molecules.[1] When functionalized with a pyridylmethylene moiety at the C2 or C4 position of the quinuclidinone core, these compounds exhibit significant biological activities, including potential as anti-cancer agents and ligands for nicotinic and muscarinic receptors.[1][2] The synthetic efficiency of accessing these vital compounds is therefore of paramount importance to researchers in drug discovery and development.

This guide provides a comprehensive comparison of the primary synthetic routes to pyridylmethylene quinuclidinones, focusing on the pivotal carbon-carbon bond-forming reaction: the condensation of 3-quinuclidinone with a pyridinecarboxaldehyde. We will dissect two major catalytic approaches, providing detailed experimental protocols, comparative data, and expert insights into the causality behind the experimental choices to empower researchers to select the optimal route for their specific objectives.

The Core Transformation: Base-Catalyzed Aldol-Type Condensation

The synthesis of pyridylmethylene quinuclidinones universally relies on a base-catalyzed condensation reaction, such as the Knoevenagel or Claisen-Schmidt condensation.[3][4] The reaction proceeds by the deprotonation of the α-carbon adjacent to the carbonyl group in 3-quinuclidinone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a pyridinecarboxaldehyde. A subsequent dehydration step eliminates a molecule of water to yield the final α,β-unsaturated ketone product, the pyridylmethylene quinuclidinone.

The choice of base is a critical parameter that dictates the reaction's efficiency, speed, and compatibility with various functional groups. Below, we compare two primary methodologies: a classical approach using a strong inorganic base and a milder method employing an organic amine catalyst.

Aldol_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone 3-Quinuclidinone Enolate Quinuclidinone Enolate Ketone->Enolate Deprotonation Base Base (e.g., OH⁻, Piperidine) Aldehyde Pyridinecarboxaldehyde Enolate->Aldehyde Alkoxide Alkoxide Intermediate Enolate->Alkoxide C-C Bond Formation Product Pyridylmethylene Quinuclidinone Alkoxide->Product - H₂O Alkoxide->Product

Caption: General mechanism of base-catalyzed aldol-type condensation.

Synthetic Route 1: Claisen-Schmidt Condensation with Strong Inorganic Base

This classical approach utilizes a strong, inexpensive inorganic base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to drive the reaction to completion.[4] The high basicity ensures rapid and complete formation of the enolate, often leading to shorter reaction times and high yields, particularly with unhindered and non-sensitive substrates. The reaction can be performed in a solvent or, in some greener adaptations, under solvent-free grinding conditions.[4][5]

Experimental Protocol: Strong Base Catalysis

Materials:

  • 3-Quinuclidinone Hydrochloride

  • Pyridine-4-carboxaldehyde (or other isomers)

  • Sodium Hydroxide (NaOH)

  • Ethanol or Toluene

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Free Base Preparation: In a round-bottom flask, dissolve 3-quinuclidinone hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and add a 2M NaOH solution dropwise until the pH is >11. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-quinuclidinone free base.

  • Condensation: To a solution of 3-quinuclidinone (1.0 eq) and pyridine-4-carboxaldehyde (1.1 eq) in ethanol (5 mL per mmol of quinuclidinone), add powdered NaOH (1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and neutralize with 1M HCl. Remove the ethanol under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel to afford the desired pyridylmethylene quinuclidinone.

Strong_Base_Workflow start Start free_base Prepare 3-Quinuclidinone Free Base start->free_base mix Mix Quinuclidinone, Aldehyde, NaOH, Ethanol free_base->mix reflux Reflux (2-4h) mix->reflux workup Neutralize & Evaporate reflux->workup purify Extract & Purify (Column Chromatography) workup->purify end Final Product purify->end Amine_Catalysis_Workflow start Start mix Combine Reactants & Piperidine in Toluene start->mix reflux Reflux with Dean-Stark (8-16h) mix->reflux workup Aqueous Washes (Acid, Base, Brine) reflux->workup purify Dry, Evaporate & Purify workup->purify end Final Product purify->end

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